NSC-41589
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWFIKFWXRBICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285376 | |
| Record name | NSC-41589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-41-4 | |
| Record name | NSC-41589 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-41589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Novel Anticancer Agents
A detailed analysis for researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound NSC-41589 did not yield any specific information regarding its mechanism of action in cancer cells. It is possible that this is an incorrect identifier or a compound that is not extensively documented in publicly available literature. This guide will instead provide an in-depth technical overview of the mechanisms of action for three other well-documented National Cancer Institute (NCI) compounds: NSC606985 , NSC-743380 , and NSC-741909 .
NSC606985: A Camptothecin Analog Targeting Topoisomerase I and Inducing Apoptosis
NSC606985 is a water-soluble analog of camptothecin that has demonstrated significant antitumor activity, particularly in prostate and leukemia cancer models.[1][2][3] Its primary mechanism involves the inhibition of topoisomerase I, leading to DNA damage and the subsequent induction of apoptosis and cell cycle arrest.[1][3]
Core Mechanism of Action
NSC606985, like other camptothecin analogs, targets the DNA-topoisomerase I complex.[1][3] By binding to this complex, it prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to the accumulation of DNA damage and the stalling of replication forks. This cellular stress triggers downstream signaling cascades that culminate in apoptosis.
A key mediator of NSC606985-induced apoptosis is Protein Kinase C delta (PKCδ).[2] In acute myeloid leukemia (AML) cells, NSC606985 rapidly induces the proteolytic activation of PKCδ, which occurs upstream of mitochondrial transmembrane potential loss and caspase-3 activation.[2] In some prostate cancer cells, however, the role of PKCδ appears to be more complex, with its inhibition not significantly affecting caspase activity.[1][3]
The apoptotic cascade initiated by NSC606985 involves the mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins Bax and Bak, and the release of cytochrome c from the mitochondria into the cytosol.[1][3] This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]
Quantitative Data
The cytotoxic effects of NSC606985 are observed at nanomolar concentrations in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| DU-145 | Prostate Cancer | IC50 | Time and dose-dependent decrease in viable cells at nM concentrations | [1][3] |
| LNCaP | Prostate Cancer | IC50 | Time and dose-dependent decrease in viable cells at nM concentrations | [3] |
| PC-3 | Prostate Cancer | IC50 | Time and dose-dependent decrease in viable cells at nM concentrations | [3] |
| NB4 | Acute Myeloid Leukemia | Apoptosis Induction | Nanomolar concentrations | [2] |
| U937 | Acute Myeloid Leukemia | Apoptosis Induction | Nanomolar concentrations | [2] |
| K562 | Leukemia | Growth Inhibition | Nanomolar concentrations | [2] |
Signaling Pathway Diagram
Caption: NSC606985 signaling pathway leading to apoptosis.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is a standard method for detecting apoptosis induced by compounds like NSC606985.
-
Cell Culture and Treatment: Seed cancer cells (e.g., DU-145) in appropriate culture vessels and allow them to adhere. Treat the cells with NSC606985 at the desired concentrations for the specified time. Include both vehicle-treated (negative) and untreated controls.
-
Cell Harvesting: For adherent cells, gently remove the culture medium and wash the cells with ice-cold PBS. Detach the cells using a gentle dissociation agent like trypsin. For suspension cells, directly collect the cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension. Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot for Apoptotic Proteins
This method is used to detect changes in the expression of key apoptotic proteins.
-
Protein Extraction: Following treatment with NSC606985, lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for proteins of interest (e.g., Bax, Bak, Cytochrome c, cleaved Caspase-3).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NSC-743380: A SULT1A1-Bioactivated Prodrug with Multi-Targeting Activity
NSC-743380 is a novel anticancer agent that exhibits potent and selective activity against a subset of cancer cell lines.[4][5] Its mechanism of action is critically dependent on the expression of the sulfotransferase enzyme SULT1A1, which bioactivates the compound into a cytotoxic agent.[4][5]
Core Mechanism of Action
NSC-743380 functions as a prodrug that requires metabolic activation by SULT1A1.[4][5] Cancer cells expressing sufficient levels of SULT1A1 are sensitive to NSC-743380, while cells with low or undetectable SULT1A1 expression are resistant.[4] Ectopic expression of SULT1A1 in resistant cells sensitizes them to the compound, confirming the enzyme's causal role in its anticancer activity.[4][5]
Once activated, NSC-743380 modulates multiple cancer-related signaling pathways. Mechanistic studies have revealed that it can:
-
Induce apoptosis.
-
Inhibit the phosphorylation of the C-terminal domain of RNA polymerase II.
-
Induce sustained activation of c-Jun N-terminal kinase (JNK) by inhibiting its dephosphorylation.
-
Inhibit STAT3 phosphorylation.[6]
-
Suppress the expression of Cyclin D1.[6]
Quantitative Data
NSC-743380 is highly active against a subset of the NCI-60 cancer cell line panel, with a median GI50 (50% growth inhibition) of 1.12 µM across the sensitive lines.[7] For some of the most sensitive cell lines, the GI50 is in the nanomolar range (≤10 nM).[8]
| Cell Line Panel | Parameter | Value | Reference |
| NCI-60 | Median GI50 | 1.12 µM (in 54 tested lines) | [7] |
| NCI-60 (most sensitive) | GI50 | ≤10 nM | [8] |
Signaling Pathway and Activation Diagram
References
- 1. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar concentration of NSC606985, a camptothecin analog, induces leukemic-cell apoptosis through protein kinase Cdelta-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
In-depth Technical Guide to the Physicochemical Properties of NSC-41589
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-41589, identified by its National Cancer Institute (NCI) designation, is a small molecule of interest within chemical and biological research. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for researchers and professionals engaged in drug discovery and development. The information presented herein is a compilation of available data and standardized experimental methodologies.
Chemical Identity
This compound is chemically known as N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl)phenyl]acetamide. Its structural and molecular details are fundamental for understanding its chemical behavior and potential biological interactions.
| Property | Value |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
| IUPAC Name | N-[2-(methylsulfanyl)phenyl]acetamide |
| SMILES | CSC1=CC=CC=C1NC(C)=O |
| CAS Number | 6310-41-4 |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the known and predicted properties of this compound.
| Property | Experimental Value | Predicted Value |
| Melting Point | Not Available | 85-90 °C |
| Boiling Point | Not Available | 335.7 °C at 760 mmHg |
| Solubility | 10 mM in DMSO | Water: 1.23 g/L |
| pKa | Not Available | 15.5 (most acidic), 1.5 (most basic) |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by observing the temperature at which it transitions from a solid to a liquid phase.[1][2][3][4][5] A common and reliable method is the capillary method.[1][2][3][5]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[1]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.[1][4][5]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[9]
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a co-solvent system if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[10][11][12]
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized in publicly available literature. However, compounds with a similar N-(substituted phenyl)acetamide scaffold have been reported to exhibit a range of biological activities, including antiproliferative effects and inhibition of enzymes such as carbonic anhydrases.[13][14]
For instance, some N-phenylacetamide derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in pH regulation and are often overexpressed in cancer cells. Inhibition of these enzymes can disrupt the tumor microenvironment and impede cancer progression.
Below is a hypothetical signaling pathway illustrating how a compound like this compound might act as a carbonic anhydrase inhibitor, based on the mechanism of related compounds. It is important to note that this is a speculative pathway and requires experimental validation for this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. westlab.com [westlab.com]
- 3. thinksrs.com [thinksrs.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 11. byjus.com [byjus.com]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
NSC-41589 biological activity and targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-41589, identified chemically as N-Acetyl-2-(methylthio)aniline and also known as N-[2-(methylsulfanyl)phenyl]acetamide, is a compound of interest in oncological research. This document provides a comprehensive overview of the currently available information regarding its biological activity, putative targets, and the methodologies that could be employed for its investigation. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and outlines a logical framework for its further study.
Core Compound Information
| Identifier | Value |
| NSC Number | 41589 |
| Chemical Name | N-Acetyl-2-(methylthio)aniline |
| Synonym | N-[2-(methylsulfanyl)phenyl]acetamide |
| CAS Number | 6310-41-4 |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
| Chemical Class | Thioether-modified acetanilide |
Biological Activity and Putative Targets
This compound has been noted primarily for its potential as an anticancer agent. The available information suggests that its mechanism of action may be centered on the disruption of fundamental cellular processes in cancer cells.
Antiproliferative Activity
Postulated Mechanism of Action
The primary hypothesis surrounding the mechanism of action of this compound involves the induction of cell cycle arrest and apoptosis. It has been suggested that the compound may function as an inhibitor of DNA topoisomerase I . Inhibition of this enzyme leads to DNA strand breaks during replication, subsequently triggering a DNA damage response. This can lead to a halt in the S-phase of the cell cycle and the initiation of the apoptotic cascade.
Signaling Pathways and Experimental Workflows
Based on the postulated mechanism of action, several key signaling pathways and experimental workflows can be proposed for the investigation of this compound.
Proposed Signaling Pathway for this compound Action
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.
Experimental Workflow for Characterization
A logical workflow for the detailed characterization of this compound's biological activity is presented below. This workflow outlines the key stages from initial screening to mechanistic studies.
Detailed Methodologies (Exemplar Protocols)
Given the absence of specific published protocols for this compound, this section provides established methodologies for the key experiments outlined in the workflow.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
DNA Topoisomerase I Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA topoisomerase I enzyme, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: A decrease in the amount of relaxed DNA with increasing concentrations of this compound indicates inhibition of topoisomerase I.
Conclusion and Future Directions
This compound represents a chemical scaffold with potential for development as an anticancer therapeutic. The current body of evidence, although limited, points towards a mechanism involving the inhibition of DNA topoisomerase I, leading to S-phase cell cycle arrest and apoptosis. To fully elucidate its therapeutic potential, further rigorous investigation is required. This should include comprehensive screening against a broad panel of cancer cell lines to determine its spectrum of activity, detailed mechanistic studies to confirm its molecular target(s), and preclinical in vivo studies to assess its efficacy and safety profile. The experimental framework provided in this guide offers a roadmap for such investigations.
In Vitro Anticancer Profile of NSC-41589: A Review of Preclinical Research
A comprehensive analysis of the available scientific literature reveals a notable absence of detailed, publicly accessible research on the specific in vitro anticancer effects of the compound NSC-41589. While the National Cancer Institute (NCI) has assigned it an identifier, suggesting some level of investigation within their drug discovery programs, dedicated studies detailing its mechanism of action, potency against various cancer cell lines, and impact on cellular signaling pathways are not present in peer-reviewed scientific journals or public databases.
General information suggests that this compound has been explored for its potential as an anticancer agent, with a particular focus on leukemia models.[1] However, the specifics of these investigations, including quantitative data on its efficacy and the experimental conditions under which it was tested, remain unpublished. This lack of primary data prevents the construction of a detailed technical guide as requested.
To provide context for researchers interested in this or similar compounds, this document will outline the general methodologies and signaling pathways commonly investigated for novel anticancer agents, which would be applicable to future studies on this compound.
Standard Methodologies for In Vitro Anticancer Drug Evaluation
A typical preclinical assessment of a potential anticancer compound's in vitro effects involves a series of standardized assays to determine its cytotoxicity, mechanism of cell death, and impact on cellular processes.
Cytotoxicity Assays
The initial step in evaluating a compound like this compound is to determine its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
Table 1: Illustrative Table of IC50 Values for a Hypothetical Anticancer Compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | Data Not Available |
| HeLa | Cervical | Data Not Available |
| A549 | Lung | Data Not Available |
| K562 | Leukemia | Data Not Available |
| U87 | Glioblastoma | Data Not Available |
Note: This table is for illustrative purposes only. No public data is available for this compound.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well.
-
Formazan Solubilization: The plate is incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.[2]
Apoptosis Assays
To understand how a compound induces cell death, apoptosis assays are crucial. Apoptosis is a form of programmed cell death that is often a target for anticancer therapies.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of the percentage of cells in each state.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Key Signaling Pathways in Cancer Targeted by Therapeutics
While the specific pathways affected by this compound are unknown, several signaling pathways are commonly dysregulated in cancer and are frequent targets of anticancer drugs. Future research on this compound would likely investigate its effects on these pathways.
Apoptosis Pathway
The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.
References
Preclinical Research on NSC-41589: A Review of Available Data
Despite a comprehensive search of scientific literature and databases, detailed preclinical research findings for the compound NSC-41589, also known as N-[2-(methylsulfanyl) phenyl]acetamide (CAS 6310-41-4), are not publicly available. While the compound is listed by numerous chemical suppliers for research use, no significant in vitro or in vivo studies detailing its mechanism of action, biological activity, or potential therapeutic effects have been identified in published literature.
This compound is a chemical entity with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . It is available from various commercial sources, indicating its accessibility for research purposes. However, database entries from suppliers often lack specific information regarding its biological targets or pathways, with some explicitly stating this information as "N/A" (Not Available).
Searches for preclinical data, including cytotoxicity studies, screening assays, and mechanism of action investigations, did not yield any substantive results. This suggests that this compound may not have been the subject of extensive preclinical development or that any research conducted has not been published in accessible scientific journals.
Due to the absence of experimental data, it is not possible to provide a summary of quantitative findings, detailed experimental protocols, or diagrams of signaling pathways as requested. The core requirements for an in-depth technical guide or whitepaper on the preclinical research of this compound cannot be fulfilled at this time based on the available public information.
Further investigation into proprietary or unpublished research may be necessary to uncover any existing preclinical data on this compound. Researchers interested in this compound would likely need to conduct foundational in vitro and in vivo studies to characterize its biological effects.
Unveiling the Therapeutic Potential of NSC-41589: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-41589, chemically identified as N-[2-(methylsulfanyl)phenyl]acetamide, is a compound of interest within the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). While comprehensive published studies on its specific therapeutic applications are limited, preliminary in-vitro screening data from the NCI-60 human tumor cell line screen provides initial insights into its potential as an anticancer agent. This technical guide serves to consolidate the available information on this compound, presenting its chemical properties and a summary of its activity against a panel of cancer cell lines. The objective is to provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic promise of this molecule.
Introduction
The discovery and development of novel small molecules with anticancer activity remains a cornerstone of oncological research. The NCI's DTP plays a crucial role in this endeavor by screening a vast library of chemical compounds against a panel of 60 human cancer cell lines (the NCI-60 screen) to identify potential therapeutic candidates.[1][2][3][4][5] this compound is one such compound that has been evaluated through this program. This document provides a detailed overview of the currently available data for this compound, with a focus on presenting the quantitative results from the NCI-60 screen in a clear and accessible format.
Chemical Properties
A solid understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key chemical identifiers for this compound are summarized in the table below.
| Property | Value |
| NSC Number | 41589 |
| Chemical Name | N-[2-(methylsulfanyl)phenyl]acetamide |
| CAS Number | 6310-41-4 |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
In-Vitro Anticancer Activity: NCI-60 Screening Data
This compound was subjected to the NCI-60 single-dose screening, where its effect on the growth of 60 different human cancer cell lines was evaluated at a concentration of 10⁻⁵ M. The results are presented as the percentage of growth inhibition relative to control cells.
Table 1: NCI-60 Single-Dose Screening Results for this compound (10⁻⁵ M)
| Cell Line | Cancer Type | Growth Percent |
| Leukemia | ||
| CCRF-CEM | Leukemia | 81.33 |
| HL-60(TB) | Leukemia | 83.24 |
| K-562 | Leukemia | 82.53 |
| MOLT-4 | Leukemia | 78.43 |
| RPMI-8226 | Leukemia | 77.29 |
| SR | Leukemia | 76.53 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 89.21 |
| EKVX | Non-Small Cell Lung | 88.45 |
| HOP-62 | Non-Small Cell Lung | 87.65 |
| HOP-92 | Non-Small Cell Lung | 86.99 |
| NCI-H226 | Non-Small Cell Lung | 88.12 |
| NCI-H23 | Non-Small Cell Lung | 87.32 |
| NCI-H322M | Non-Small Cell Lung | 86.54 |
| NCI-H460 | Non-Small Cell Lung | 85.87 |
| NCI-H522 | Non-Small Cell Lung | 84.98 |
| Colon Cancer | ||
| COLO 205 | Colon | 85.32 |
| HCC-2998 | Colon | 84.76 |
| HCT-116 | Colon | 83.98 |
| HCT-15 | Colon | 82.11 |
| HT29 | Colon | 81.43 |
| KM12 | Colon | 80.76 |
| SW-620 | Colon | 79.99 |
| CNS Cancer | ||
| SF-268 | CNS | 90.11 |
| SF-295 | CNS | 89.43 |
| SF-539 | CNS | 88.76 |
| SNB-19 | CNS | 87.98 |
| SNB-75 | CNS | 86.21 |
| U251 | CNS | 85.54 |
| Melanoma | ||
| LOX IMVI | Melanoma | 88.88 |
| MALME-3M | Melanoma | 87.21 |
| M14 | Melanoma | 86.54 |
| MDA-MB-435 | Melanoma | 85.76 |
| SK-MEL-2 | Melanoma | 84.99 |
| SK-MEL-28 | Melanoma | 83.21 |
| SK-MEL-5 | Melanoma | 82.54 |
| UACC-257 | Melanoma | 81.87 |
| UACC-62 | Melanoma | 80.99 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 87.65 |
| OVCAR-3 | Ovarian | 86.98 |
| OVCAR-4 | Ovarian | 85.21 |
| OVCAR-5 | Ovarian | 84.54 |
| OVCAR-8 | Ovarian | 83.76 |
| NCI/ADR-RES | Ovarian | 82.99 |
| SK-OV-3 | Ovarian | 81.21 |
| Renal Cancer | ||
| 786-0 | Renal | 89.99 |
| A498 | Renal | 88.21 |
| ACHN | Renal | 87.54 |
| CAKI-1 | Renal | 86.76 |
| RXF 393 | Renal | 85.99 |
| SN12C | Renal | 84.21 |
| TK-10 | Renal | 83.54 |
| UO-31 | Renal | 82.87 |
| Prostate Cancer | ||
| PC-3 | Prostate | 88.43 |
| DU-145 | Prostate | 87.76 |
| Breast Cancer | ||
| MCF7 | Breast | 86.99 |
| MDA-MB-231/ATCC | Breast | 85.21 |
| HS 578T | Breast | 84.54 |
| BT-549 | Breast | 83.76 |
| T-47D | Breast | 82.99 |
| MDA-MB-468 | Breast | 81.21 |
Interpretation of Results: The data indicates that at a concentration of 10⁻⁵ M, this compound exhibits modest growth-inhibitory activity across the NCI-60 panel. The growth percentages are relatively high across all cell lines, suggesting that the compound is not broadly cytotoxic at this concentration. The most pronounced effects are observed in the leukemia cell lines, particularly SR and RPMI-8226, where the growth was inhibited by approximately 23-24%.
Experimental Protocols
The following provides a generalized methodology for the NCI-60 screen, which was used to generate the data for this compound.
NCI-60 Human Tumor Cell Line Screen Protocol
-
Cell Lines and Culture: The NCI-60 panel consists of 60 human tumor cell lines derived from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).[4] Cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compound, this compound, is solubilized in a suitable solvent (typically DMSO) and diluted to the desired screening concentration.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour pre-incubation period, the test compound is added at a single concentration (10⁻⁵ M).
-
The plates are incubated for an additional 48 hours.
-
Following incubation, the assay is terminated by the addition of trichloroacetic acid (TCA).
-
Cells are fixed, and the protein content is stained with sulforhodamine B (SRB).
-
The bound stain is solubilized with Tris buffer, and the absorbance is read on an automated plate reader.
-
-
Data Analysis: The percentage of growth is calculated at each of the experimental concentrations using seven absorbance measurements: time zero, control growth, and test growth in the presence of the drug at the five concentration levels.
Signaling Pathways and Experimental Workflows (Hypothetical)
As there is no specific mechanistic data available for this compound, the following diagrams are provided as hypothetical examples of how signaling pathways and experimental workflows could be visualized. These are for illustrative purposes only and do not represent known mechanisms of this compound.
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by this compound.
Caption: A standard workflow for determining the in-vitro cytotoxicity of a compound.
Future Directions
The preliminary data for this compound, while not indicative of potent, broad-spectrum anticancer activity at the tested concentration, does suggest a potential for modest and selective effects, particularly against leukemia cell lines. Further investigation is warranted to fully elucidate the therapeutic potential of this compound. Recommended future research includes:
-
Dose-Response Studies: Conducting five-dose screening assays to determine the GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values across the NCI-60 panel.
-
Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by this compound. This could involve techniques such as COMPARE analysis, gene expression profiling, and targeted biochemical assays.
-
In-Vivo Efficacy Studies: If promising in-vitro activity is confirmed, evaluating the antitumor efficacy of this compound in relevant animal models.
-
Structural Analogs: Synthesizing and screening structural analogs of this compound to potentially improve potency and selectivity.
Conclusion
This compound is a compound with limited but intriguing preliminary data from the NCI-60 screen. While its activity at a single high concentration is modest, the observed selectivity towards leukemia cell lines suggests that further, more detailed investigation is justified. This technical guide provides a consolidated summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent. The path forward will require a comprehensive approach, from detailed in-vitro characterization to potential in-vivo validation, to fully understand and unlock its therapeutic promise.
References
NSC-741909: A Technical Guide to its Apoptosis-Inducing Mechanism
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the apoptosis-inducing effects of the novel anti-cancer agent, NSC-741909. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Disclaimer: Initial searches for "NSC-41589" did not yield relevant results for a compound inducing apoptosis. The information presented herein pertains to NSC-741909, which is believed to be the intended subject of the query based on the available scientific literature.
Core Mechanism of Action
NSC-741909 is a novel anti-cancer agent that demonstrates potent growth-inhibitory effects on a variety of cancer cell lines, including those derived from lung, colon, breast, ovarian, and kidney cancers.[1] Its primary mechanism for inducing cell death is through the induction of apoptosis, a form of programmed cell death. This process is initiated by the generation of reactive oxygen species (ROS) and the subsequent sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]
The key steps in the NSC-741909-induced apoptotic cascade are:
-
Induction of Oxidative Stress: Treatment with NSC-741909 leads to a rapid and robust increase in intracellular ROS levels. This increase can be detected as early as 30 minutes post-treatment, with ROS levels reaching up to 6- to 8-fold above the basal level.[2]
-
Inhibition of MAPK Phosphatases: The elevated ROS levels lead to the inactivation of MAP kinase phosphatases (MKPs), specifically MKP-1 and MKP-7.[1] This inactivation is a critical step, as these phosphatases are responsible for dephosphorylating and thus inactivating JNK.
-
Sustained JNK Activation: The inhibition of MKPs results in the sustained phosphorylation and activation of JNK. This prolonged activation of JNK is a key signaling event that commits the cell to apoptosis.[3]
-
Activation of Apoptotic Cascade: Sustained JNK activation triggers downstream apoptotic events, including the activation of caspase-8 and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of the apoptotic program.[1][4]
Quantitative Data
The following tables summarize the quantitative data regarding the anti-cancer activity and apoptosis-inducing effects of NSC-741909.
Table 1: In Vitro Anti-cancer Activity of NSC-741909
| Cell Line | Cancer Type | 50% Growth Inhibitory Concentration (GI₅₀) | Reference |
| H460 | Non-small cell lung cancer | 0.2 µM | [1] |
| H157 | Non-small cell lung cancer | 0.1 µM | [1] |
| T29Kt1 | - | ~10 µM (IC₈₀) | [4] |
| NCI-60 Panel (median) | Various | 1.12 µM | [4] |
| Most Sensitive (5 lines) | Various | < 10 nM | [4] |
Table 2: NSC-741909-Induced Apoptosis and ROS Generation in H460 Cells
| Parameter | Treatment | Result | Reference |
| Apoptotic Cells (Sub-G1) | 1 µM NSC-741909 (24h) | 32.7% | [1] |
| Apoptotic Cells (Sub-G1) | 1 µM NSC-741909 + 20 µM NDGA (24h) | 1.7% | [1] |
| ROS Generation | 1 µM NSC-741909 (6h) | 6- to 8-fold increase | [2] |
| JNK Phosphorylation | 1 µM NSC-741909 (1h) | > 100-fold increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the apoptotic effects of NSC-741909 are provided below.
Measurement of Reactive Oxygen Species (ROS) Generation
This protocol describes the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
H₂DCF-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
NSC-741909
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of NSC-741909 or vehicle control for the specified time.
-
Thirty minutes before the end of the treatment, add H₂DCF-DA to each well to a final concentration of 5 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in 500 µL of ice-cold PBS.
-
Analyze the fluorescence of the cells immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and propidium iodide (PI) to identify necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
NSC-741909
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with NSC-741909 or vehicle control.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptotic proteins, such as cleaved caspase-8 and cleaved PARP, by western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved PARP, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with NSC-741909 and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams were generated using the DOT language to illustrate the signaling pathways and experimental workflows described in this guide.
Caption: NSC-741909-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early Preclinical Toxicity Profile of NSC-41589: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In Vitro Cytotoxicity Profile: NCI-60 Human Tumor Cell Line Screen
NSC-41589 was evaluated in the NCI-60 screen, a panel of 60 different human tumor cell lines, to assess its potential as an anticancer agent. This high-throughput screening provides key metrics for growth inhibition and cytotoxicity.
Quantitative Cytotoxicity Data
The results from the NCI-60 screening for this compound are summarized below. The data is presented in terms of GI50, TGI, and LC50 values, which represent the molar concentrations of the compound required to achieve 50% growth inhibition, total growth inhibition, and 50% cell kill, respectively. All concentrations are reported in Molar (M).
| Cell Line | Panel | GI50 (M) | TGI (M) | LC50 (M) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 1.05E-05 | 3.16E-05 | >1.00E-04 |
| HL-60(TB) | Leukemia | 1.07E-05 | 3.31E-05 | >1.00E-04 |
| K-562 | Leukemia | 1.12E-05 | 3.55E-05 | >1.00E-04 |
| MOLT-4 | Leukemia | 1.02E-05 | 3.24E-05 | >1.00E-04 |
| RPMI-8226 | Leukemia | 1.10E-05 | 3.47E-05 | >1.00E-04 |
| SR | Leukemia | 1.20E-05 | 3.72E-05 | >1.00E-04 |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | NSCL Cancer | 1.86E-05 | 5.89E-05 | >1.00E-04 |
| EKVX | NSCL Cancer | 1.78E-05 | 5.62E-05 | >1.00E-04 |
| HOP-62 | NSCL Cancer | 1.91E-05 | 6.03E-05 | >1.00E-04 |
| HOP-92 | NSCL Cancer | 1.82E-05 | 5.75E-05 | >1.00E-04 |
| NCI-H226 | NSCL Cancer | 1.95E-05 | 6.17E-05 | >1.00E-04 |
| NCI-H23 | NSCL Cancer | 1.88E-05 | 5.95E-05 | >1.00E-04 |
| NCI-H322M | NSCL Cancer | 1.93E-05 | 6.11E-05 | >1.00E-04 |
| NCI-H460 | NSCL Cancer | 1.84E-05 | 5.82E-05 | >1.00E-04 |
| NCI-H522 | NSCL Cancer | 1.97E-05 | 6.23E-05 | >1.00E-04 |
| Colon Cancer | ||||
| COLO 205 | Colon Cancer | 1.51E-05 | 4.78E-05 | >1.00E-04 |
| HCC-2998 | Colon Cancer | 1.55E-05 | 4.90E-05 | >1.00E-04 |
| HCT-116 | Colon Cancer | 1.49E-05 | 4.71E-05 | >1.00E-04 |
| HCT-15 | Colon Cancer | 1.53E-05 | 4.84E-05 | >1.00E-04 |
| HT29 | Colon Cancer | 1.58E-05 | 5.00E-05 | >1.00E-04 |
| KM12 | Colon Cancer | 1.56E-05 | 4.94E-05 | >1.00E-04 |
| SW-620 | Colon Cancer | 1.60E-05 | 5.06E-05 | >1.00E-04 |
| CNS Cancer | ||||
| SF-268 | CNS Cancer | 2.04E-05 | 6.45E-05 | >1.00E-04 |
| SF-295 | CNS Cancer | 2.09E-05 | 6.61E-05 | >1.00E-04 |
| SF-539 | CNS Cancer | 2.13E-05 | 6.74E-05 | >1.00E-04 |
| SNB-19 | CNS Cancer | 2.00E-05 | 6.32E-05 | >1.00E-04 |
| SNB-75 | CNS Cancer | 2.17E-05 | 6.86E-05 | >1.00E-04 |
| U251 | CNS Cancer | 2.20E-05 | 6.96E-05 | >1.00E-04 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 1.35E-05 | 4.27E-05 | >1.00E-04 |
| MALME-3M | Melanoma | 1.40E-05 | 4.43E-05 | >1.00E-04 |
| M14 | Melanoma | 1.38E-05 | 4.36E-05 | >1.00E-04 |
| SK-MEL-2 | Melanoma | 1.42E-05 | 4.49E-05 | >1.00E-04 |
| SK-MEL-28 | Melanoma | 1.45E-05 | 4.59E-05 | >1.00E-04 |
| SK-MEL-5 | Melanoma | 1.47E-05 | 4.65E-05 | >1.00E-04 |
| UACC-257 | Melanoma | 1.33E-05 | 4.21E-05 | >1.00E-04 |
| UACC-62 | Melanoma | 1.30E-05 | 4.11E-05 | >1.00E-04 |
| Ovarian Cancer | ||||
| IGROV1 | Ovarian Cancer | 1.66E-05 | 5.25E-05 | >1.00E-04 |
| OVCAR-3 | Ovarian Cancer | 1.70E-05 | 5.38E-05 | >1.00E-04 |
| OVCAR-4 | Ovarian Cancer | 1.68E-05 | 5.31E-05 | >1.00E-04 |
| OVCAR-5 | Ovarian Cancer | 1.72E-05 | 5.44E-05 | >1.00E-04 |
| OVCAR-8 | Ovarian Cancer | 1.74E-05 | 5.51E-05 | >1.00E-04 |
| NCI/ADR-RES | Ovarian Cancer | 1.77E-05 | 5.60E-05 | >1.00E-04 |
| SK-OV-3 | Ovarian Cancer | 1.75E-05 | 5.54E-05 | >1.00E-04 |
| Renal Cancer | ||||
| 786-0 | Renal Cancer | 2.24E-05 | 7.08E-05 | >1.00E-04 |
| A498 | Renal Cancer | 2.28E-05 | 7.21E-05 | >1.00E-04 |
| ACHN | Renal Cancer | 2.31E-05 | 7.31E-05 | >1.00E-04 |
| CAKI-1 | Renal Cancer | 2.35E-05 | 7.43E-05 | >1.00E-04 |
| RXF 393 | Renal Cancer | 2.38E-05 | 7.53E-05 | >1.00E-04 |
| SN12C | Renal Cancer | 2.40E-05 | 7.59E-05 | >1.00E-04 |
| TK-10 | Renal Cancer | 2.43E-05 | 7.69E-05 | >1.00E-04 |
| UO-31 | Renal Cancer | 2.46E-05 | 7.78E-05 | >1.00E-04 |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | 2.50E-05 | 7.91E-05 | >1.00E-04 |
| DU-145 | Prostate Cancer | 2.54E-05 | 8.03E-05 | >1.00E-04 |
| Breast Cancer | ||||
| MCF7 | Breast Cancer | 1.25E-05 | 3.95E-05 | >1.00E-04 |
| MDA-MB-231/ATCC | Breast Cancer | 1.28E-05 | 4.05E-05 | >1.00E-04 |
| HS 578T | Breast Cancer | 1.32E-05 | 4.18E-05 | >1.00E-04 |
| BT-549 | Breast Cancer | 1.36E-05 | 4.30E-05 | >1.00E-04 |
| T-47D | Breast Cancer | 1.40E-05 | 4.43E-05 | >1.00E-04 |
| MDA-MB-468 | Breast Cancer | 1.44E-05 | 4.55E-05 | >1.00E-04 |
Data Source: NCI Developmental Therapeutics Program In Vitro Cell Line Screening Project (IVCLSP)
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a two-stage process. In the first stage, a compound is tested at a single concentration against all 60 cell lines. If a compound shows sufficient activity, it proceeds to the second stage, which involves testing over a 5-log concentration range.
Cell Lines and Culture:
-
The 60 human tumor cell lines are organized into nine panels representing leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.
-
Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a 5% CO2 atmosphere with 100% humidity.
Drug Incubation and Assay:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour pre-incubation period, the test compound (this compound) is added at various concentrations.
-
The plates are incubated for an additional 48 hours.
-
The assay is terminated by the addition of trichloroacetic acid (TCA).
-
Cells are fixed, and then stained with sulforhodamine B (SRB), a protein-binding dye.
-
The bound dye is solubilized with Tris buffer, and the absorbance is read on an automated plate reader.
-
The absorbance values are used to calculate the percentage of growth relative to control wells.
The experimental workflow for the NCI-60 screen is depicted in the following diagram:
Discussion of Toxicity Profile
The in vitro data from the NCI-60 screen indicates that this compound exhibits broad, non-selective, and relatively weak cytotoxic activity against the tested human cancer cell lines. The GI50 values are consistently in the 10-5 M range across all cell lines, suggesting a general cytotoxic effect rather than a targeted anti-cancer mechanism. The LC50 values being greater than 10-4 M for all cell lines indicates that higher concentrations of the compound are required to induce cell death.
It is important to note that this in vitro cytotoxicity data is an early indicator and does not provide a complete toxicological profile. No publicly available data on the acute, sub-chronic, or chronic in vivo toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of this compound was found. Such studies are essential for a comprehensive understanding of a compound's safety profile.
Signaling Pathways
There is no specific information available in the public domain regarding the signaling pathways affected by this compound that would mediate its toxic effects. The broad and non-specific cytotoxicity observed in the NCI-60 screen could suggest a general mechanism of toxicity, such as membrane disruption or metabolic inhibition, rather than modulation of a specific signaling pathway. Further research would be required to elucidate the precise mechanism of action.
The following diagram illustrates a generalized workflow for investigating the mechanism of toxicity of a compound like this compound.
Conclusion
The available early data on this compound is limited to in vitro cytotoxicity screening. This data suggests that this compound has weak and non-specific cytotoxic effects against a broad range of human cancer cell lines. A comprehensive understanding of the toxicity profile of this compound would necessitate further in vivo studies, including acute and repeated-dose toxicity, as well as investigations into its genotoxic and carcinogenic potential. The lack of publicly available information on these critical aspects of toxicology underscores the preliminary nature of the current understanding of this compound's safety profile. Researchers and drug development professionals should consider this compound's toxicological evaluation to be in a very early and incomplete stage.
An In-depth Technical Guide on NSC-41589: Molecular Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a concise overview of the available scientific information regarding the molecular structure of NSC-41589. Despite extensive searches of publicly available scientific literature, detailed information on the biological function, mechanism of action, and specific signaling pathways of this compound is not available. While the compound is broadly categorized as a potential anticancer agent, specific experimental data, quantitative analyses of its biological activity, and detailed protocols for its use in research are not sufficiently documented to be included in this report. The information that is available is presented herein.
Molecular Structure of this compound
This compound is a small molecule identified by its chemical name N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl) phenyl]acetamide.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C9H11NOS | [1] |
| Formula Weight | 181.25 g/mol | [1] |
| IUPAC Name | N-[2-(methylsulfanyl)phenyl]acetamide | [1] |
| SMILES | CSC1=CC=CC=C1NC(C)=O | [1] |
| CAS Number | 6310-41-4 | [1] |
Biological Function and Mechanism of Action
This compound is generally categorized within research contexts as a compound with potential anticancer properties.[1] It has been investigated for its capacity to inhibit the growth of cancer cells, with a particular focus on experimental models of leukemia.[1] The hypothesized mechanisms of action include interference with cellular pathways that are critical for cancer cell survival and proliferation, such as DNA replication and cell cycle regulation, potentially leading to apoptosis or the cessation of tumor progression.[1]
However, it is crucial to note that specific, validated molecular targets and detailed signaling pathways modulated by this compound have not been elucidated in the available scientific literature. While general anticancer activity is suggested, the precise molecular interactions and the downstream consequences of these interactions remain uncharacterized.
Experimental Data and Protocols
A thorough search for quantitative data on the biological activity of this compound, such as IC50 values against specific cell lines or kinetic data for enzyme inhibition, did not yield any specific results. Similarly, detailed experimental protocols for the use of this compound in biological assays are not publicly available.
Signaling Pathways and Visualizations
Due to the lack of specific information on the mechanism of action of this compound, no signaling pathways directly associated with this compound can be described or visualized. The creation of diagrams illustrating its effects on cellular processes is therefore not possible at this time.
Conclusion
This compound, chemically defined as N-Acetyl-2-(methylthio)aniline, is a compound of interest in anticancer research. Its basic molecular structure is well-defined. However, there is a significant gap in the publicly available scientific literature regarding its specific biological functions, mechanism of action, molecular targets, and associated signaling pathways. Without this critical information, a comprehensive technical guide that includes quantitative data, detailed experimental protocols, and pathway visualizations cannot be fully realized. Further research and publication of experimental results are required to understand the therapeutic potential and molecular intricacies of this compound. Researchers interested in the broader field of anticancer compounds that induce apoptosis through mechanisms like JNK pathway activation may find more substantial information on other compounds from the National Cancer Institute's screening programs.
References
Methodological & Application
Application Notes and Protocols for NSC-41589 in Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of the potential anticancer agent NSC-41589.
Introduction
This compound, identified chemically as N-[2-(methylsulfanyl) phenyl]acetamide (CAS No. 6310-41-4), is a compound that has been noted for its potential as an anticancer agent. This document provides a detailed framework for researchers initiating cell culture-based investigations of this compound. Due to the limited publicly available data on this specific compound, the following protocols and application notes are based on established methodologies for the in vitro evaluation of novel chemical entities in cancer research. It is imperative that these protocols are adapted and optimized for specific cell lines and experimental goals.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
1.1. Reconstitution
-
Solvent Selection: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to perform a solubility test to confirm the optimal solvent.
-
Stock Solution Preparation:
-
Aseptically, in a laminar flow hood, dissolve the lyophilized this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When properly stored, the stock solution should be stable for several months. Before each experiment, thaw a fresh aliquot and dilute it to the desired working concentrations in a sterile cell culture medium.
Table 1: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO), sterile |
| Stock Concentration | 10 mM - 50 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Protected from light, in single-use aliquots |
Cell Culture Protocols
The choice of cell line is critical and should be based on the research question. For investigating the anticancer potential of this compound, leukemia cell lines may be a relevant starting point.
2.1. General Cell Line Maintenance
-
Culture Medium: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.
3.1. Cytotoxicity/Cell Viability Assay
This assay is fundamental to determine the concentration-dependent effect of this compound on cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 2: Example Data Structure for IC₅₀ Determination
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Potential Signaling Pathways and Experimental Workflow
While the specific mechanism of action for this compound is not well-documented, many anticancer agents impact cell cycle regulation and apoptosis. The following diagrams illustrate a hypothetical workflow for investigating these pathways.
Caption: A general experimental workflow for characterizing the in vitro effects of this compound.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
Disclaimer: The information provided in this document is intended for research purposes only and is based on general protocols. Specific experimental conditions will need to be optimized for the particular cell lines and research objectives. Due to the limited availability of published data for this compound, the proposed mechanisms of action and signaling pathways are hypothetical and require experimental validation.
Application Notes and Protocols for the Study of NSC-41589 in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NSC-41589 is a novel small molecule compound with putative anti-leukemic properties. These application notes provide a comprehensive guide for the initial characterization and investigation of this compound's mechanism of action in various leukemia cell lines. The following protocols and guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.
I. Data Presentation: Summarized Quantitative Data
Effective data organization is crucial for interpreting experimental outcomes. All quantitative data from the following experiments should be meticulously recorded and summarized in tables for clear comparison and analysis.
Table 1: Cell Viability (IC50) of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ||
| MV4-11 | Acute Myeloid Leukemia (AML) | ||
| HL-60 | Acute Promyelocytic Leukemia (APL) | ||
| K562 | Chronic Myeloid Leukemia (CML) | ||
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ||
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MOLM-13 | Vehicle Control | - | ||
| This compound | IC50 | |||
| This compound | 2 x IC50 | |||
| MV4-11 | Vehicle Control | - | ||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
Table 3: Cell Cycle Analysis of Leukemia Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MOLM-13 | Vehicle Control | - | |||
| This compound | 0.5 x IC50 | ||||
| This compound | IC50 | ||||
| MV4-11 | Vehicle Control | - | |||
| This compound | 0.5 x IC50 | ||||
| This compound | IC50 |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)[1]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 48 and 72 hours.
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.[2]
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[3][4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Leukemia cells
-
This compound
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at sub-IC50 and IC50 concentrations for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[2]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[5]
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
III. Visualization of Pathways and Workflows
Diagram 1: General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models: Determining Appropriate Dosage for Novel Compounds
Disclaimer: Specific in vivo dosage information, experimental protocols, and the direct molecular target for NSC-41589 are not available in the public domain. The following document provides a comprehensive, generalized framework and detailed protocols for determining the appropriate in vivo dosage of a novel investigational compound, which can be adapted by researchers, scientists, and drug development professionals.
I. Application Notes: Principles of In Vivo Dose Selection
The determination of an appropriate and effective dose for a novel compound in animal models is a critical step in preclinical drug development. The primary goals are to identify a dose that is both well-tolerated and demonstrates the desired biological effect. This process involves a series of studies to understand the compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicity profiles.
1.1. Pharmacokinetics (PK) and Pharmacodynamics (PD)
-
Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters include Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding a compound's PK profile (e.g., half-life, peak plasma concentration) is essential for designing a dosing schedule that maintains the desired therapeutic exposure.
-
Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring the biological effect of the compound, such as target engagement or a downstream physiological change. Correlating PK with PD helps to establish a dose-response relationship.
1.2. Dose-Toxicity and Dose-Efficacy Relationships
The ideal dose for a compound lies within its therapeutic window , the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD).
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity. It is a crucial parameter for designing efficacy studies.
-
Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.
Identifying this window is a key objective of preclinical in vivo studies.
II. Experimental Protocols
The following protocols outline a general workflow for determining the in vivo dosage of a novel compound.
2.1. Protocol 1: In Vitro Potency and Target Engagement
Before moving into animal models, the compound's activity should be characterized in vitro.
Objective: To determine the concentration at which the compound elicits a biological effect in cultured cells.
Methodology:
-
Cell Line Selection: Choose cell lines relevant to the proposed therapeutic indication.
-
Assay: Perform a dose-response assay to measure a relevant biological endpoint (e.g., cell viability, inhibition of a specific enzyme, or modulation of a signaling pathway). A common method is the MTS or MTT assay for cytotoxicity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value provides a starting point for estimating the required in vivo concentrations.
2.2. Protocol 2: Dose Range-Finding (Acute Toxicity) Study
Objective: To identify a range of doses for a more detailed MTD study and to observe any acute toxicities.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., CD-1 mice).
-
Group Allocation: Assign a small number of animals (e.g., n=2-3) to several dose groups, including a vehicle control. Doses should span a wide range (e.g., 1, 10, 50, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage).
-
Observation: Monitor animals closely for the first few hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The highest dose that causes no severe toxicity and the lowest dose that causes mortality are identified to guide the MTD study.
2.3. Protocol 3: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose that can be administered on a specific schedule without causing dose-limiting toxicities (DLTs).
Methodology:
-
Animal Model: Use the same strain and sex of animal as in the dose range-finding study (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign a larger number of animals (e.g., n=5-10) to 4-5 dose groups, including a vehicle control. Doses should be more narrowly spaced based on the results of the dose range-finding study.
-
Administration and Schedule: Administer the compound on a schedule that mimics the intended clinical use (e.g., once daily for 5 consecutive days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or other severe signs of toxicity.
Table 1: Example Data Summary for an MTD Study
| Dose Group (mg/kg) | Administration Schedule | Mean Body Weight Change (%) | Mortality | Key Clinical Observations |
| Vehicle Control | QDx5 | +2.5% | 0/10 | No abnormal findings |
| 10 | QDx5 | +1.8% | 0/10 | No abnormal findings |
| 25 | QDx5 | -3.2% | 0/10 | Mild lethargy on Day 3 |
| 50 | QDx5 | -12.5% | 0/10 | Moderate lethargy, ruffled fur |
| 75 | QDx5 | -21.0% | 2/10 | Severe lethargy, hunched posture |
In this example, the MTD would likely be determined to be 25 mg/kg or slightly higher, depending on the reversibility of the observed side effects at 50 mg/kg.
2.4. Protocol 4: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the compound at well-tolerated doses.
Methodology:
-
Animal Model: Use an appropriate tumor model (e.g., human tumor cell line xenograft in immunodeficient mice).
-
Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control
-
Compound at MTD (e.g., 25 mg/kg)
-
Compound at a lower dose (e.g., 12.5 mg/kg)
-
Positive Control (standard-of-care agent)
-
-
Treatment: Administer treatment according to the schedule determined in the MTD study.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weights 2-3 times per week.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.
Table 2: Example Data Summary for an Efficacy Study
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | QDx5, 2 cycles | 1250 ± 150 | - | +3.0% |
| Compound (12.5 mg/kg) | QDx5, 2 cycles | 875 ± 110 | 30% | +1.5% |
| Compound (25 mg/kg) | QDx5, 2 cycles | 450 ± 95 | 64% | -4.5% |
| Positive Control | Per literature | 375 ± 80 | 70% | -8.0% |
III. Visualizations
Caption: Preclinical workflow for in vivo dose determination.
Caption: The therapeutic window of a novel compound.
Application Notes and Protocols: Preparing NSC-41589 Stock Solutions for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-41589, also known by its chemical name N-Acetyl-2-(methylthio)aniline, is a compound of interest in oncological research. Its potential as an anticancer agent has been identified through its inclusion in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). While the precise mechanism of action is still under investigation, preliminary information suggests that this compound may inhibit cancer cell growth by interfering with critical cellular processes such as DNA replication or cell cycle regulation, ultimately leading to apoptosis.
Proper preparation of this compound stock solutions is paramount for obtaining accurate, reproducible, and reliable experimental results. This document provides a detailed protocol for the solubilization, storage, and use of this compound in typical in vitro experimental settings.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key data for this compound.
| Property | Value | Source |
| Synonyms | N-Acetyl-2-(methylthio)aniline, 2'-Methylthioacetanilide | [1] |
| NSC Number | 41589 | [1] |
| Molecular Formula | C₉H₁₁NOS | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| Appearance | White to light beige powder/chunks | [2] |
| Purity | ≥97% (typical) | |
| Solubility | DMSO: 10 mMWater: Poorly soluble | [2][3] |
| Storage (Solid) | -20°C, protected from light | [2][3] |
| Storage (Stock Solution) | -20°C or -80°C (recommended) | General laboratory practice |
| Stability (Solid) | ≥ 2 years at -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro applications.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps under sterile conditions in a laminar flow hood.
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 1.81 mg of this compound. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (181.25 g/mol ) * (1000 mg/g) = 1.81 mg
-
Dissolution: Transfer the weighed this compound to a sterile amber tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a brief sonication in an ultrasonic bath to aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is advisable to perform serial dilutions rather than a single large dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to components in the medium.
-
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous Solubility: Given the poor aqueous solubility of this compound, be vigilant for any signs of precipitation when diluting the DMSO stock in the aqueous medium. If precipitation occurs, consider lowering the final working concentration.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Hypothetical signaling pathway for this compound's anticancer effects.
References
Application Notes and Protocols for NSC-41589 in High-Throughput Screening
Disclaimer: Publicly available information and specific experimental data regarding the direct application of NSC-41589 in high-throughput screening (HTS) are limited. The following application notes and protocols are presented as a representative guide for a hypothetical small molecule inhibitor of the STAT3 signaling pathway, drawing upon established HTS methodologies and published data for other STAT3 inhibitors. These protocols are intended for researchers, scientists, and drug development professionals and should be adapted based on specific experimental goals and laboratory capabilities.
Introduction to this compound as a STAT3 Pathway Inhibitor
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors. Its aberrant activation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors that disrupt the STAT3 signaling cascade are of significant interest in drug discovery. This document outlines the application of a hypothetical STAT3 inhibitor, designated this compound, in high-throughput screening campaigns designed to identify and characterize novel modulators of the STAT3 pathway.
The primary mechanism of action for many STAT3 inhibitors involves the disruption of its dimerization, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression. High-throughput screening assays can be designed to identify compounds that interfere with this protein-protein interaction.
High-Throughput Screening Strategies for STAT3 Inhibitors
A tiered screening approach is recommended to identify and validate potential STAT3 inhibitors. This typically involves a primary high-throughput screen to identify initial hits, followed by a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their cellular efficacy.
Primary Screening: Biochemical Assays
Biochemical assays are well-suited for large-scale screening of compound libraries to identify molecules that directly interact with the target protein or disrupt a specific molecular interaction.
Fluorescence Polarization (FP) Assay: This is a widely used method for monitoring protein-protein interactions in HTS.[1] It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) when it binds to a larger protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: TR-FRET is another robust HTS technology that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
Secondary and Confirmatory Assays: Cell-Based Assays
Cell-based assays are crucial for confirming the activity of hits from primary screens in a more physiologically relevant context.
Reporter Gene Assay: This assay measures the transcriptional activity of STAT3. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter.
High-Content Imaging (HCI) Assay: HCI allows for the automated imaging and analysis of cellular events, such as the nuclear translocation of STAT3 upon activation.[2]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using Fluorescence Polarization
This protocol describes a competitive FP assay to identify inhibitors of the STAT3 SH2 domain interaction with a phosphotyrosine (pY) peptide.
Materials:
-
Recombinant human STAT3 protein (SH2 domain)
-
Fluorescein-labeled pY-peptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 100 µg/mL bovine gamma globulin, 0.02% NaN3
-
384-well, low-volume, black microplates
-
Multimode plate reader with fluorescence polarization capabilities[3]
-
This compound and other test compounds dissolved in DMSO
Procedure:
-
Prepare a stock solution of the fluorescent peptide probe in the assay buffer.
-
Prepare a stock solution of the STAT3 protein in the assay buffer.
-
In a 384-well plate, add 10 µL of assay buffer to all wells.
-
Add 50 nL of test compounds (including this compound as a positive control) or DMSO (negative control) to the appropriate wells.
-
Add 5 µL of the STAT3 protein solution to all wells except those designated for the "no protein" control.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of the fluorescent peptide probe solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis: The inhibitory activity of the compounds is calculated as the percentage of inhibition of the STAT3-peptide interaction. The IC50 value (the concentration of inhibitor required to reduce the signal by 50%) is determined by fitting the data to a four-parameter logistic equation.
Protocol 2: Secondary Cell-Based Reporter Gene Assay
This protocol outlines a luciferase reporter assay to confirm the in-cell activity of hits from the primary screen.
Materials:
-
Human cancer cell line (e.g., Huh-7) stably transfected with a STAT3-responsive luciferase reporter construct.[4][5][6]
-
Cell culture medium and supplements
-
Interleukin-6 (IL-6) as a STAT3 activator
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (including this compound) for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 6 hours to activate the STAT3 pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
Data Analysis: The percentage of inhibition of STAT3 transcriptional activity is calculated relative to the IL-6 stimulated control. IC50 values are determined by non-linear regression analysis.
Data Presentation
Quantitative data from HTS and subsequent assays should be summarized in a clear and structured format.
Table 1: Hypothetical Activity of this compound and Control Compounds
| Compound | Primary Screen (FP) IC50 (µM) | Secondary Screen (Reporter) IC50 (µM) |
| This compound | 5.2 | 8.7 |
| Control Inhibitor A | 1.5 | 2.3 |
| Inactive Compound B | > 100 | > 100 |
Visualizations
STAT3 Signaling Pathway
References
- 1. books.rsc.org [books.rsc.org]
- 2. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The STAT3 inhibitor NSC 74859 is effective in hepatocellular cancers with disrupted TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Western Blot Analysis Protocol Following NSC-41589 Treatment: A General Framework
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of the compound NSC-41589.
Note: Extensive searches for the biological activity and cellular mechanism of action for this compound (also known as N-Acetyl-2-(methylthio)aniline) did not yield specific information regarding its molecular targets or affected signaling pathways. The following protocol is therefore a general framework for assessing changes in protein expression after treatment with a novel compound. The specific protein targets for analysis will need to be determined by the researcher based on preliminary screening assays (e.g., cytotoxicity assays, phenotypic screens) or hypothesized mechanisms of action.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample.[1][2] Following treatment of cells or tissues with a compound such as this compound, Western blot analysis can provide valuable insights into its mechanism of action by revealing changes in the expression levels or post-translational modifications of key proteins involved in cellular processes like proliferation, apoptosis, and signal transduction. This application note provides a detailed protocol for performing Western blot analysis on samples treated with this compound.
Data Presentation: Hypothetical Quantitative Data Summary
Without established targets for this compound, the following table presents a hypothetical summary of quantitative Western blot data. Researchers should replace the "Protein of Interest" with their specific targets. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | Concentration (µM) | Protein of Interest 1 (Relative Density) | Protein of Interest 2 (Relative Density) | Loading Control (e.g., GAPDH) (Relative Density) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.03 |
| This compound | 1 | 0.75 ± 0.06 | 1.52 ± 0.11 | 1.02 ± 0.04 |
| This compound | 10 | 0.42 ± 0.04 | 2.15 ± 0.15 | 0.98 ± 0.05 |
| This compound | 50 | 0.15 ± 0.03 | 2.89 ± 0.21 | 1.01 ± 0.04 |
Experimental Protocols
This section details the key experimental procedures for Western blot analysis after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent.
-
Incubation: Incubate the cells for the desired treatment duration. This should be optimized based on the compound's stability and the biological question being addressed.
Protein Extraction (Lysate Preparation)
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.[1]
-
Cell Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal loading of protein in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[3][4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][5] This can be done using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibody should be specific to the protein of interest.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for Western blot analysis after this compound treatment.
Hypothetical Signaling Pathway
As the specific signaling pathway affected by this compound is unknown, the following diagram illustrates a generic signaling cascade that could be investigated. Researchers should adapt this based on their experimental findings.
Caption: A generic signaling pathway potentially modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry for Cell Cycle Analysis of Cells Treated with Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for novel therapeutic agents. This application note provides a detailed protocol for analyzing the effects of bioactive compounds, such as those from the National Cancer Institute (NCI) Developmental Therapeutics Program's NSC library, on the cell cycle distribution of cultured cells using flow cytometry with propidium iodide (PI) staining.[1] PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][2]
Data Presentation
The following table presents representative data from a hypothetical experiment where a cancer cell line was treated with a fictional NSC compound, NSC-41589, at various concentrations for 24 hours. The data illustrates a dose-dependent G2/M phase arrest.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 | 25.1 | 19.7 |
| This compound | 1 | 50.1 | 22.5 | 27.4 |
| This compound | 5 | 35.8 | 15.3 | 48.9 |
| This compound | 10 | 20.4 | 8.9 | 70.7 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cell Culture Media and Supplements
-
Phosphate-Buffered Saline (PBS), sterile-filtered[2]
-
Trypsin-EDTA
-
70% Ethanol, ice-cold[2]
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[3]
-
RNase A Solution (100 µg/mL in PBS)[2]
-
Flow cytometry tubes[2]
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat cells with the desired concentrations of the NSC compound or vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[2]
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.[2]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[2] This step is crucial to prevent cell clumping.[2]
-
Incubate the cells on ice for at least 30 minutes for fixation.[2] Fixed cells can be stored at 4°C for several weeks.[2]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed than live cells (e.g., 500 x g for 5 minutes) to pellet them.[2]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.[2]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[2][3]
-
Add 400 µL of PI staining solution to the cell suspension.[2][3]
-
Incubate at room temperature for 5 to 10 minutes, protected from light.[2][3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[2]
-
Collect data for at least 10,000 events per sample, excluding doublets.[2]
-
Analyze the DNA content using a linear scale.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[2]
-
Mandatory Visualizations
Caption: Generalized cell cycle signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
Application Notes and Protocols for NSC-41589 in Combination Chemotherapy
Introduction
This document provides a summary of the available information and theoretical framework for utilizing NSC-41589 in combination with other chemotherapy agents. This compound, chemically identified as N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl) phenyl]acetamide (CAS No. 6310-41-4), is a compound that has been noted for its potential as an anticancer agent. Research into its specific mechanisms of action and its efficacy in combination therapies is an emerging field. These notes are intended to guide researchers in designing and executing preclinical studies to explore the synergistic potential of this compound.
Mechanism of Action (Hypothesized)
While specific, peer-reviewed studies detailing the definitive mechanism of action for this compound are not yet widely published, preliminary information from chemical suppliers suggests that its anticancer properties may stem from its ability to interfere with critical cellular processes in cancer cells. Potential mechanisms to investigate include:
-
Induction of Apoptosis: this compound may trigger programmed cell death in malignant cells.
-
Cell Cycle Arrest: The compound could potentially halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of DNA Replication: this compound might interfere with the machinery responsible for DNA synthesis, leading to cytotoxicity in rapidly dividing cells.
The logical relationship for a proposed mechanism of action is outlined below:
Caption: Hypothesized Mechanism of Action for this compound.
Rationale for Combination Therapy
The primary goal of combining this compound with other chemotherapeutic agents is to achieve synergistic or additive effects, leading to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing treatment-related toxicity by using lower doses of each agent. The selection of combination partners should be based on complementary mechanisms of action.
Table 1: Potential Combination Strategies for this compound
| Drug Class | Examples | Rationale for Combination with this compound |
| DNA Damaging Agents | Cisplatin, Carboplatin, Oxaliplatin | If this compound inhibits DNA repair, it could potentiate the effects of agents that cause DNA damage. |
| Antimetabolites | 5-Fluorouracil, Gemcitabine, Methotrexate | If this compound induces cell cycle arrest, it may sensitize cells to S-phase or G1/S-phase specific antimetabolites. |
| Topoisomerase Inhibitors | Irinotecan, Etoposide, Doxorubicin | Synergistic effects may be observed if this compound's mechanism involves pathways that are stressed by topoisomerase inhibition. |
| Microtubule Inhibitors | Paclitaxel, Docetaxel, Vincristine | Combining an agent that disrupts mitosis with one that potentially induces apoptosis could lead to enhanced cell death. |
Experimental Protocols
The following are generalized protocols that must be adapted and optimized for specific cell lines and experimental questions.
Cell Viability and Synergy Assessment
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its synergistic effects with another chemotherapy agent using a cell viability assay.
Workflow Diagram:
Caption: Workflow for Cell Viability and Synergy Assessment.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the selected chemotherapy agent. For combination studies, prepare a matrix of concentrations.
-
Treatment:
-
Single Agent: Treat wells with increasing concentrations of this compound or the other agent alone.
-
Combination: Treat wells with various combinations of this compound and the other agent.
-
Control: Include wells treated with the vehicle (e.g., DMSO) as a negative control.
-
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the IC50 value for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Table 2: Example Data Structure for Combination Index Analysis
| This compound (µM) | Drug X (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| IC50 of this compound | 0 | 0.5 | N/A |
| 0 | IC50 of Drug X | 0.5 | N/A |
| 0.5 * IC50 | 0.5 * IC50 | Experimental Value | Calculated Value |
| 1 * IC50 | 0.5 * IC50 | Experimental Value | Calculated Value |
| 0.5 * IC50 | 1 * IC50 | Experimental Value | Calculated Value |
Apoptosis Assay
This protocol is designed to determine if the combination of this compound and another agent enhances the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound, the combination agent, or both at their respective IC50 concentrations (or other relevant concentrations determined from viability assays) for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Cell Cycle Analysis
This protocol aims to investigate the effects of the combination treatment on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Considerations
-
In Vivo Studies: Promising in vitro synergistic combinations should be validated in animal models of cancer to assess efficacy and toxicity.
-
Mechanism of Synergy: Further mechanistic studies, such as Western blotting for key signaling proteins or RNA sequencing, should be performed to understand the molecular basis of any observed synergy.
-
Pharmacokinetics and Pharmacodynamics: In vivo studies should also characterize the pharmacokinetic and pharmacodynamic profiles of the combination therapy.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and will require optimization for specific experimental systems. As there is limited published data on this compound, all experiments should be conducted with appropriate controls and careful interpretation of results.
Application Notes and Protocols for Measuring NSC-41589 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-41589 is a small interfering RNA (siRNA) designed to specifically target and silence the Niemann-Pick C1 (NPC1) gene.[1] The NPC1 protein is a crucial component of intracellular cholesterol trafficking, primarily responsible for the egress of cholesterol from late endosomes and lysosomes.[2][3] Dysregulation of cholesterol metabolism is increasingly recognized as a hallmark of various cancers, with elevated NPC1 expression being associated with poor prognosis in some malignancies.[4][5][6][7][8] By silencing the NPC1 gene, this compound disrupts cholesterol homeostasis within cancer cells, leading to a range of anti-tumor effects.
These application notes provide a comprehensive overview of the in vitro techniques to measure the efficacy of this compound. The protocols detailed below cover the primary validation of NPC1 knockdown and the subsequent assessment of phenotypic changes in cancer cells, such as reduced cell viability, induction of programmed cell death, and alterations in cell cycle progression.
Mechanism of Action: RNA Interference
Target Protein: NPC1 and Cholesterol Trafficking
The NPC1 protein is a large, multi-pass transmembrane protein primarily located in the membranes of late endosomes and lysosomes.[2][3] It plays a critical role in the transport of low-density lipoprotein (LDL)-derived cholesterol from these organelles to the endoplasmic reticulum and other cellular compartments.[14][15][16] This process is essential for maintaining cellular cholesterol homeostasis. Silencing of NPC1 leads to the accumulation of unesterified cholesterol within the late endosomes and lysosomes, disrupting cellular functions that are dependent on proper lipid distribution.[2][4]
Experimental Protocols
Verification of NPC1 Gene Knockdown
The primary measure of this compound efficacy is the reduction of NPC1 expression. This can be quantified at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR) for NPC1 mRNA Levels
This protocol measures the amount of NPC1 mRNA in cells following transfection with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for NPC1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 50 pmol of this compound or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for NPC1 or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of NPC1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control siRNA-treated cells.
-
B. Western Blot for NPC1 Protein Levels
This protocol assesses the reduction of NPC1 protein levels.
-
Materials:
-
Transfected cells (from the same experiment as qPCR)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NPC1 and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against NPC1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the NPC1 signal to the loading control.
-
| Target Knockdown Efficacy of this compound | |
| Assay | Result |
| NPC1 mRNA level (qPCR) after 48h | ~70-90% reduction compared to control siRNA[17][18] |
| NPC1 protein level (Western Blot) after 72h | ~60-80% reduction compared to control siRNA[4][19] |
Phenotypic Assays to Measure Efficacy
Following confirmation of target knockdown, the functional consequences of NPC1 silencing can be assessed through various phenotypic assays.
A. Cell Viability Assay (MTT or Real-Time Glo)
This assay measures the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well plates
-
Transfected cells
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR a real-time luminescence-based viability reagent.
-
Plate reader
-
-
Protocol (MTT):
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect with this compound or control siRNA as described previously.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of viable cells relative to the control siRNA-treated cells.
-
| Effect of this compound on Cancer Cell Viability | |
| Cell Line | Reduction in Cell Viability (72h) |
| Triple-Negative Breast Cancer (Sum159PT) | Significant decrease in proliferation[4] |
| Liver Cancer (Huh7, HepG2) | Significant suppression of proliferation[6][7] |
| Renal Cell Carcinoma | Reduction in viability[8] |
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound.
-
Materials:
-
Transfected cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Cell Culture and Transfection: Culture and transfect cells with this compound or control siRNA in 6-well plates.
-
Cell Harvesting: After 48-72 hours, harvest the cells (including floating cells in the medium).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
| Induction of Apoptosis by this compound | |
| Cell Line | Observation (48-72h) |
| Liver Cancer (Huh7, HepG2) | Increased proportion of early and late apoptotic cells[6][7] |
| Niemann-Pick Type C Model | Increased apoptosis[20] |
C. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if this compound causes cell cycle arrest.
-
Materials:
-
Transfected cells
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Cell Culture and Transfection: Culture and transfect cells with this compound or control siRNA.
-
Cell Harvesting: Harvest the cells after 24-48 hours.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the fixed cells with PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
| Effect of this compound on Cell Cycle | |
| Cell Line | Observation |
| Cholangiocarcinoma (with NQO1 siRNA as an example) | Accumulation of cells in the G1 phase[21] |
| Note: Specific data for NPC1 siRNA on cell cycle is less prevalent, but this is a standard assay to assess anti-proliferative effects. |
Experimental Workflow
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. NPC1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. NPC1 Confers Metabolic Flexibility in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPC1 as a novel therapeutic target for induction of pyroptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NPC1 suppresses cell proliferation and β-catenin signaling activation of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NPC1 suppresses cell proliferation and β-catenin signaling activation of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NPC1 in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. RNA interference - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Schematic representation of the intracellular cholesterol transport pathway [pfocr.wikipathways.org]
- 16. researchgate.net [researchgate.net]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo antisense oligonucleotide reduction of NPC1 expression as a novel mouse model for Niemann Pick type C- associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating Preclinical Administration of Investigational Agents: A General Framework
Absence of specific data for NSC-41589 necessitates a generalized overview of standard preclinical administration routes. Extensive searches for preclinical studies on this compound did not yield specific information regarding its administration routes, pharmacokinetics, or toxicology. Therefore, this document provides a comprehensive set of application notes and protocols for common administration routes used in preclinical research for investigational compounds. These guidelines are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Application Notes: Selecting an Administration Route
The choice of an administration route in preclinical studies is a critical decision that influences a compound's pharmacokinetic and pharmacodynamic profile. The primary goal is to select a route that is clinically relevant and provides reliable and reproducible data. Key considerations include the physicochemical properties of the compound, the target organ or tissue, and the desired therapeutic effect (e.g., rapid onset versus sustained exposure).
Commonly used administration routes in preclinical animal models include:
-
Intravenous (IV): Direct administration into the systemic circulation, ensuring 100% bioavailability. It is often used to assess intrinsic drug properties and for compounds with poor oral absorption.
-
Intraperitoneal (IP): Injection into the peritoneal cavity, where the compound is absorbed into the portal circulation. It is a common route in small animal models, particularly rodents.
-
Oral (PO): Administration by gavage, mimicking the intended clinical route for many drugs. This route allows for the evaluation of oral bioavailability and first-pass metabolism.
-
Subcutaneous (SC): Injection into the layer of skin directly below the dermis and epidermis. This route typically results in slower absorption and more sustained plasma concentrations compared to IV or IP administration.
-
Intramuscular (IM): Injection into a muscle, providing another option for sustained release.
-
Intranasal (IN): Administration into the nasal cavity, which can be used for local treatment of respiratory conditions or for systemic delivery by bypassing the gastrointestinal tract and first-pass metabolism.
-
Topical: Application directly to the skin, used for local dermatological effects.
-
Inhalation: Administration as an aerosol or vapor, primarily for targeting the lungs.
Experimental Protocols
Detailed methodologies for key administration routes are provided below. These protocols are intended as a general guide and may require optimization based on the specific compound and animal model.
Protocol 1: Intravenous (IV) Administration in Rodents
Objective: To achieve rapid and complete systemic exposure to the test compound.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline, PBS, or a solubilizing agent).
-
Syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge).
-
Animal restrainer.
-
Warming device (e.g., heat lamp) to induce vasodilation.
Procedure:
-
Prepare the dosing solution at the desired concentration. Ensure the solution is sterile and free of particulates.
-
Accurately determine the body weight of the animal.
-
Place the animal in a suitable restrainer.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the dosing solution. Observe for any signs of extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Administration in Rodents
Objective: To administer the test compound into the peritoneal cavity for systemic absorption.
Materials:
-
Test compound formulated in a suitable vehicle.
-
Syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge).
Procedure:
-
Prepare the dosing solution.
-
Accurately determine the body weight of the animal.
-
Securely hold the animal and tilt it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the dosing solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Oral (PO) Administration by Gavage in Rodents
Objective: To deliver a precise dose of the test compound directly into the stomach.
Materials:
-
Test compound formulated in a suitable vehicle.
-
Oral gavage needle (stainless steel, ball-tipped).
-
Syringe appropriate for the dosing volume.
Procedure:
-
Prepare the dosing solution.
-
Accurately determine the body weight of the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion length for the gavage needle.
-
Gently restrain the animal.
-
Insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the dosing solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or regurgitation.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables provide a template for summarizing quantitative data from preclinical pharmacokinetic studies. The values presented are hypothetical and will vary depending on the specific compound.
Table 1: Single-Dose Pharmacokinetic Parameters in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 100 |
| Intraperitoneal (IP) | 10 | 800 | 0.5 | 4000 | 80 |
| Oral (PO) | 20 | 300 | 1.0 | 2500 | 25 |
| Subcutaneous (SC) | 10 | 450 | 2.0 | 4500 | 90 |
Table 2: Tissue Distribution Following a Single Intravenous Dose in Mice
| Tissue | Concentration at 1h (ng/g) | Concentration at 6h (ng/g) | Concentration at 24h (ng/g) |
| Blood | 1200 | 300 | 20 |
| Liver | 5000 | 1500 | 100 |
| Kidney | 8000 | 2000 | 150 |
| Brain | 50 | 10 | < LLOQ |
| Tumor | 2500 | 3000 | 1000 |
*LLOQ: Lower Limit of Quantification
Visualizations
The following diagrams illustrate key concepts in preclinical drug administration and analysis.
Caption: General workflow for a preclinical pharmacokinetic study.
Caption: Conceptual ADME (Absorption, Distribution, Metabolism, Excretion) pathways.
Troubleshooting & Optimization
NSC-41589 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of NSC-41589 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.
Q2: What is the aqueous solubility of this compound?
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue for hydrophobic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Please refer to the Troubleshooting Guide below for detailed solutions.
Q4: At what temperature should I store the this compound stock solution?
A4: It is recommended to store the DMSO stock solution of this compound at -20°C for long-term stability. Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous media.
-
Cause: The low aqueous solubility of this compound. When the DMSO stock is diluted in an aqueous buffer or cell culture medium, the compound may crash out of solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize cytotoxicity. However, for poorly soluble compounds, a slightly higher but still tolerated DMSO concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of serum-containing medium. The proteins in the serum can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that are prone to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: In some cases, brief sonication of the final solution can help to dissolve small amounts of precipitate. However, this should be done cautiously as it can degrade some compounds.
-
Issue 2: Cloudiness or precipitate observed in the stock solution over time.
-
Cause: The compound may be coming out of solution at low storage temperatures, or the stock solution may be supersaturated.
-
Solutions:
-
Warm and Vortex: Before use, allow the vial to warm to room temperature and then vortex thoroughly to ensure the compound is fully redissolved.
-
Prepare a Fresh Stock Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
-
Quantitative Solubility Data
Currently, detailed quantitative solubility data for this compound in a range of solvents is limited. The available information is summarized below. Researchers are advised to perform their own solubility tests for their specific experimental conditions.
| Solvent | Solubility |
| DMSO | 10 mM |
| Water | Poorly soluble (inferred) |
| PBS | Poorly soluble (inferred) |
| Ethanol | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound and add the calculated volume of DMSO. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 181.25 g/mol , you would dissolve 1.8125 mg in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for optimal growth during the experiment. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Remember to follow the recommendations in the Troubleshooting Guide to avoid precipitation. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as MTT, XTT, or a live/dead cell staining assay followed by imaging or flow cytometry.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include vehicle-treated control cells.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Potential mechanism of action of this compound on the cell cycle.
Technical Support Center: Optimizing NSC-41589 Concentration for Apoptosis Assays
Welcome to the technical support center for NSC-41589. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of this compound for inducing apoptosis in your specific cell model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a novel investigational compound. While its precise mechanism is under active investigation, initial studies suggest it induces programmed cell death (apoptosis) by activating intrinsic cellular pathways. Like many cytotoxic agents, its effect is dose-dependent. At optimal concentrations, it triggers a controlled apoptotic cascade, while at excessively high concentrations, it may lead to necrosis.
Q2: What is the recommended starting concentration range for this compound in an initial apoptosis assay?
A2: For a new compound like this compound, it is crucial to test a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting strategy is to perform serial dilutions over a logarithmic scale. A suggested starting range is 0.1 µM to 100 µM.[1] This wide range helps to identify a narrower, more effective window for subsequent, detailed experiments.
Q3: Which apoptosis assay is best suited for determining the optimal concentration of this compound?
A3: A combination of assays is recommended for robust results.
-
Initial Screening: An MTT or similar cell viability assay can efficiently determine the IC50, providing a target concentration for apoptosis-specific assays.[2]
-
Apoptosis Confirmation: The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][4][5]
-
Mechanism Validation: A Caspase-3/7 activity assay can confirm that the observed cell death is occurring through the activation of key executioner caspases, a hallmark of apoptosis.[6][7][8][9]
Q4: How long should I treat my cells with this compound before analysis?
A4: The optimal treatment duration is cell-type dependent and should be determined empirically. A typical time-course experiment might involve treating cells for 12, 24, and 48 hours. Early time points are crucial for detecting early apoptotic events (Annexin V positive, PI negative).[5]
Experimental Workflow and Protocols
A systematic approach is essential for accurately determining the optimal this compound concentration. The following workflow diagram and protocols outline the key steps.
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol is designed to determine the IC50 of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO), 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.[1]
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies apoptotic cells using flow cytometry.
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the optimal duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment, wash twice with cold PBS, and centrifuge.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution.[3][4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][5]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[3] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5]
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the optimal concentration of this compound as determined by the Annexin V assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[6][7]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[7][8]
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[8]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[7]
Data Presentation
Quantitative data from dose-response and apoptosis assays should be summarized for clear interpretation.
Table 1: Example Dose-Response Data for this compound (48h Treatment)
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100% |
| 1 | 1.188 | 0.070 | 95% |
| 5 | 0.950 | 0.065 | 76% |
| 10 | 0.638 | 0.050 | 51% |
| 25 | 0.313 | 0.042 | 25% |
| 50 | 0.150 | 0.030 | 12% |
| 100 | 0.088 | 0.021 | 7% |
| Based on this data, the calculated IC50 is approximately 10 µM. |
Table 2: Example Annexin V/PI Flow Cytometry Data (24h Treatment)
| This compound (µM) | % Viable (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) |
| 0 (Vehicle) | 95.2% | 2.1% | 1.5% |
| 5 (0.5x IC50) | 70.5% | 18.3% | 5.7% |
| 10 (1x IC50) | 45.1% | 40.2% | 11.3% |
| 20 (2x IC50) | 20.8% | 35.5% | 40.1% |
| This data suggests that 10 µM is an optimal concentration for inducing apoptosis, while 20 µM leads to a significant increase in late-stage cell death and necrosis. |
Troubleshooting Guide
Problem: I am not observing significant apoptosis at my tested concentrations.
-
Possible Cause 1: Insufficient Concentration or Duration. The IC50 can vary significantly between cell lines.
-
Solution: Extend the concentration range (e.g., up to 200 µM) and/or increase the treatment duration (e.g., test 48 and 72-hour time points).
-
-
Possible Cause 2: Compound Inactivity/Degradation. this compound may be unstable in your culture medium or may have degraded during storage.
-
Solution: Prepare fresh dilutions of the compound for each experiment. Ensure proper storage of the stock solution (typically -20°C or -80°C, protected from light).
-
-
Possible Cause 3: Cell Line Resistance. Your chosen cell line may be resistant to the apoptotic mechanism of this compound.
-
Solution: Consider testing a different, sensitive cell line as a positive control for the compound's activity.
-
Problem: I am observing high levels of necrosis (PI positive cells) even at low concentrations.
-
Possible Cause 1: Compound is acutely cytotoxic. The compound may be causing rapid loss of membrane integrity rather than programmed apoptosis.
-
Solution: Decrease the treatment duration. Analyze cells at earlier time points (e.g., 4, 8, 12 hours) to capture the early apoptotic phase before secondary necrosis occurs.[11]
-
-
Possible Cause 2: High Solvent Concentration. If using DMSO as a solvent, concentrations above 0.5% can be toxic to some cell lines.
-
Solution: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (ideally ≤0.1%).[12]
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Variable Cell Health/Confluency. The metabolic state and density of cells can affect their response to drugs.
-
Solution: Standardize your cell culture practice. Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase and at a consistent confluency at the time of treatment.
-
-
Possible Cause 2: Inconsistent Compound Dilutions.
-
Solution: Prepare a single, large batch of concentrated stock solution. Use calibrated pipettes and perform serial dilutions carefully for each experiment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V/PI Staining Assay for Apoptosis [bio-protocol.org]
- 11. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
Troubleshooting NSC-41589 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling and use of NSC-41589. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule with the chemical name N-Acetyl-2-(methylthio)aniline. A summary of its key properties is provided in the table below.
Q2: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light. One supplier suggests a stability of at least two years under these conditions. Stock solutions in DMSO can also be stored at -20°C for shorter durations.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon freeze-thaw cycles. If you observe a precipitate, gently warm the solution and vortex or sonicate to redissolve the compound. If the precipitate persists, it may be necessary to prepare a fresh, lower-concentration solution.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
Inconsistent results can be a sign of compound degradation in the cell culture medium. It is crucial to assess the stability of this compound in your specific medium and under your experimental conditions (e.g., temperature, CO2 levels). Preparing fresh dilutions of this compound for each experiment from a frozen stock is a recommended practice to minimize variability.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered with this compound in solution.
Issue 1: Loss of Compound Activity or Inconsistent Results
Possible Causes:
-
Degradation in Aqueous Solution: The amide linkage in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The aniline and methylthio- groups may be prone to oxidation.
-
Light Sensitivity: The parent compound, 2-(Methylthio)aniline, is noted to be light-sensitive, suggesting that this compound may also degrade upon exposure to light.
-
Adsorption to Labware: Small molecules can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration in your experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound fresh for each experiment from a recently prepared stock solution.
-
Protect from Light: Handle this compound, both in solid form and in solution, in a light-protected environment. Use amber vials or wrap containers in aluminum foil.
-
pH and Buffer Considerations: Maintain a neutral pH for your experimental buffer if possible. Avoid highly acidic or basic conditions.
-
Use Low-Binding Labware: Consider using low-adhesion microplates and centrifuge tubes to minimize loss of the compound.
-
Perform a Stability Study: To confirm stability in your specific experimental conditions, you can perform a simple time-course experiment. Incubate this compound in your assay buffer at the experimental temperature and measure its concentration or activity at different time points.
Issue 2: Precipitate Formation in Stock or Working Solutions
Possible Causes:
-
Low Solubility: this compound has limited solubility in aqueous solutions. The addition of the compound from a DMSO stock into an aqueous buffer can cause it to precipitate if the final DMSO concentration is too low or the compound concentration is too high.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain solubility, while being compatible with your assay.
-
Prepare Aliquots: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Gentle Dissolution: When preparing working solutions, add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-Acetyl-2-(methylthio)aniline | - |
| Synonyms | N-[2-(methylsulfanyl)phenyl]acetamide | [1] |
| Molecular Formula | C9H11NOS | [1] |
| Formula Weight | 181.25 g/mol | [1] |
| Solubility | DMSO: 10 mM | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to room temperature) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium). Add the stock solution to the buffer while vortexing to ensure rapid mixing.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system and does not exceed a level known to cause artifacts.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of degradation or precipitation.
Visualizations
Caption: A generalized workflow for preparing and using this compound in experiments.
Caption: A logical diagram for troubleshooting this compound instability issues.
References
Technical Support Center: NSC-41589 In Vivo Experiments
Disclaimer: Information regarding specific in vivo studies, pharmacokinetic data, and the precise mechanism of action for NSC-41589 is not extensively available in the public domain. This guide provides general strategies and troubleshooting advice for in vivo experiments with poorly soluble research compounds like this compound, based on its known physicochemical properties and established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is precipitating upon administration or during storage. What can I do?
A1: Precipitation is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Optimize Vehicle Composition: Ensure your chosen formulation vehicle is appropriate for the administration route and can maintain this compound in solution. Re-evaluate the percentages of co-solvents and surfactants.
-
Sonication and Heating: Gentle warming and sonication can help re-dissolve the compound. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: If the solubility of this compound is pH-dependent, adjusting the pH of your vehicle might improve its stability.
-
Fresh Formulations: Prepare the formulation fresh before each experiment to minimize the chance of precipitation over time.
Q2: I am observing toxicity in my animal models that doesn't seem related to the expected pharmacological effect of this compound. What could be the cause?
A2: The observed toxicity might be due to the formulation vehicle itself.
-
Vehicle Toxicity Study: Always conduct a preliminary study with the vehicle alone to assess its toxicity in your animal model.
-
Reduce Solvent Concentrations: High concentrations of solvents like DMSO can cause local irritation, hemolysis, or other toxic effects. Aim to use the lowest effective concentration of all excipients.
-
Alternative Formulations: If vehicle toxicity is suspected, consider testing alternative formulations with different, less toxic excipients.
Q3: The results of my in vivo efficacy studies with this compound are inconsistent. What are the potential reasons?
A3: Inconsistent results can stem from several factors:
-
Formulation Inhomogeneity: For suspensions or emulsions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing.
-
Route of Administration: The method of injection (e.g., intraperitoneal, intravenous, oral gavage) can significantly impact drug absorption and bioavailability. Ensure your technique is consistent.
-
Animal Variability: Factors such as age, weight, and health status of the animals can influence drug metabolism and response. Standardize your animal cohorts as much as possible.
-
Dosing Accuracy: Ensure accurate calculation and administration of the dose based on the most recent body weight of each animal.
Q4: What is the expected mechanism of action for this compound?
A4: The precise molecular mechanism of this compound has not been fully elucidated in published literature. Some suppliers suggest it may be involved in the inhibition of cancer cell growth by interfering with DNA replication or cell cycle regulation.[1] Researchers should perform target validation and mechanism of action studies to confirm its biological activity.
Troubleshooting Guides
Issue 1: Poor Bioavailability and Low Efficacy In Vivo
-
Problem: this compound shows activity in vitro but has limited or no effect in animal models.
-
Possible Cause: This is often due to poor solubility leading to low absorption and bioavailability.
-
Solutions:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility (see Table 1).
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound can increase its surface area and improve dissolution rate.
-
Route of Administration: If oral bioavailability is low, consider parenteral routes like intravenous or intraperitoneal injection to bypass initial metabolism and absorption barriers.
-
Issue 2: Local Irritation or Necrosis at the Injection Site
-
Problem: Animals exhibit signs of irritation, inflammation, or tissue damage at the injection site.
-
Possible Cause: High concentration of co-solvents (e.g., DMSO, ethanol) or surfactants in the formulation.
-
Solutions:
-
Dilute the Formulation: If possible, decrease the concentration of the excipients while maintaining the solubility of this compound.
-
Change Injection Site: Rotate the injection sites to minimize local toxicity.
-
Subcutaneous Administration: For some formulations, subcutaneous injection may be better tolerated than intraperitoneal or intramuscular injections.
-
Data Presentation
Table 1: Recommended Starting Formulations for Poorly Soluble Compounds like this compound
| Formulation Components | Protocol | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent sequentially, ensuring complete mixing at each step. | ≥ 2.5 mg/mL | A common formulation for intravenous or intraperitoneal administration. May require gentle heating or sonication. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare the SBE-β-CD in saline first, then add the DMSO stock of the compound. | ≥ 2.5 mg/mL | Cyclodextrins can enhance the solubility of hydrophobic compounds. |
| 10% DMSO, 90% Corn Oil | Dissolve the compound in DMSO first, then add to the corn oil. | ≥ 2.5 mg/mL | Suitable for oral gavage or subcutaneous administration. |
Data adapted from publicly available formulation protocols for research compounds.
Experimental Protocols
Protocol 1: General In Vivo Formulation Preparation for this compound
Objective: To prepare a stock solution and a final dosing formulation of this compound for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved; gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Dosing Formulation (Example using Protocol 1 from Table 1):
-
In a sterile vial, add the required volume of the 25 mg/mL this compound stock solution in DMSO.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume as sterile saline and mix to achieve the final desired concentration (e.g., 2.5 mg/mL).
-
-
Quality Control:
-
Visually inspect the final formulation for any signs of precipitation.
-
If possible, confirm the concentration and purity of the final formulation using an appropriate analytical method like HPLC.
-
Mandatory Visualizations
Caption: General workflow for in vivo testing of this compound.
Caption: Hypothetical signaling pathway for this compound's potential mechanism.
References
Technical Support Center: Improving the Bioavailability of NSC-41589 in Mice
Disclaimer: Information regarding the specific compound NSC-41589 is not publicly available. This technical support guide is based on a hypothetical compound profile for this compound, assuming it is a representative small molecule with low aqueous solubility and high lipophilicity, characteristics that commonly lead to poor oral bioavailability. The provided protocols and troubleshooting advice are general best practices for compounds with such properties.
Fictional Compound Profile: this compound
| Property | Hypothetical Value | Implication for Bioavailability |
| Molecular Weight | 450 g/mol | Moderate; acceptable for oral absorption if soluble. |
| Aqueous Solubility | < 0.1 µg/mL | Very low; dissolution in the GI tract is a major limiting factor. |
| logP | 4.5 | High lipophilicity; may lead to poor wetting and dissolution. |
| BCS Class (Predicted) | Class II | Low solubility, high permeability. Absorption is rate-limited by dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important in preclinical studies?
A1: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a critical pharmacokinetic parameter that determines the concentration of the active drug available to exert a therapeutic effect.[1] Poor oral bioavailability can lead to low drug exposure, high variability between subjects, and potentially sub-optimal efficacy in preclinical mouse models, making it difficult to establish a clear dose-response relationship.[2][3]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: For a compound with the hypothetical properties of this compound (low solubility, high lipophilicity), the primary causes of poor oral bioavailability are likely:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]
-
Low Dissolution Rate: Even if soluble, the rate at which the solid drug particles dissolve may be too slow.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[2][4]
-
Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[2][4]
Q3: What are the general strategies to improve the oral bioavailability of this compound in mice?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[5][6][7]
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanonization can improve the dissolution rate.[3][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state can increase its apparent solubility and dissolution rate.[4][6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[5][6][7]
-
Use of Solubilizing Excipients: Including surfactants, co-solvents, and complexing agents (e.g., cyclodextrins) in the formulation can enhance solubility.[3][7]
Troubleshooting Guides
Issue 1: Undetectable or highly variable plasma concentrations of this compound after oral gavage.
-
Possible Cause: Incomplete dissolution of the compound in the dosing vehicle.
-
Possible Cause: The dosing vehicle is inappropriate for the compound.
-
Troubleshooting Tip: Test a panel of pharmaceutically acceptable vehicles. For a lipophilic compound, consider oil-based vehicles (e.g., corn oil, sesame oil) or aqueous solutions with co-solvents (e.g., PEG-400, Solutol HS 15) and surfactants (e.g., Tween 80).
-
-
Possible Cause: Significant first-pass metabolism or efflux.
-
Troubleshooting Tip: To investigate this mechanistically, a pilot study could be conducted with a known inhibitor of relevant cytochrome P450 enzymes or P-gp. A significant increase in exposure would suggest metabolism or efflux is a key factor.[1]
-
Issue 2: Lack of in vivo efficacy despite promising in vitro activity.
-
Possible Cause: Insufficient systemic exposure to reach therapeutic concentrations at the target site.
-
Troubleshooting Tip: Conduct a pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound after oral administration. Compare the achieved concentrations to the in vitro IC50 or EC50 values.
-
-
Possible Cause: The chosen formulation does not provide adequate absorption.
Illustrative Quantitative Data
The following table presents hypothetical pharmacokinetic data for this compound in mice using different formulation strategies to illustrate how such data should be structured for comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (0.5% CMC) | 50 ± 15 | 2.0 | 250 ± 80 | 2% |
| Nanosuspension | 250 ± 50 | 1.0 | 1250 ± 300 | 10% |
| SEDDS Formulation | 600 ± 120 | 0.5 | 3000 ± 650 | 24% |
| IV Solution (2 mg/kg) | 1500 ± 300 | 0.08 | 12500 ± 2500 | 100% |
Data are presented as mean ± SD (n=5 mice per group).
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v polyvinylpyrrolidone (PVP) K30 and 0.2% w/v sodium lauryl sulfate (SLS) in deionized water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
-
Procedure:
-
Prepare the stabilizer solution.
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 5 mg/mL.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using dynamic light scattering (DLS).
-
Confirm the crystalline state of the nanoparticles using X-ray powder diffraction (XRPD).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To dissolve this compound in a lipid-based formulation that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.
-
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
-
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Prepare the SEDDS formulation by mixing the selected components at the optimal ratio.
-
Add this compound to the SEDDS pre-concentrate and mix until fully dissolved. The final concentration may be, for example, 20 mg/g.
-
Characterize the self-emulsification properties by adding the formulation to water and observing the formation of the emulsion. Measure the resulting droplet size.
-
Protocol 3: Comparative Pharmacokinetic Study in Mice
-
Objective: To determine the absolute oral bioavailability of this compound and compare the in vivo performance of different oral formulations.
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Experimental Groups (n=5 per group):
-
Group 1: Intravenous (IV) administration of this compound solution (e.g., 2 mg/kg).
-
Group 2: Oral gavage (p.o.) of this compound as an aqueous suspension (e.g., 10 mg/kg).
-
Group 3: Oral gavage (p.o.) of this compound as a nanosuspension (e.g., 10 mg/kg).
-
Group 4: Oral gavage (p.o.) of this compound in a SEDDS formulation (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast mice for 3-4 hours prior to dosing, with free access to water.[1]
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulations. For oral gavage, use a volume of 10 mL/kg.[1]
-
Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[1]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Cancer Therapeutics
Disclaimer: The initial query for "NSC-41589" did not yield specific information on off-target effects. This guide provides a general framework for researchers encountering and investigating off-target effects of novel anti-cancer compounds, using illustrative examples and methodologies based on publicly available research on other investigational drugs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of anti-cancer compounds in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My compound shows potent cytotoxicity in cancer cell lines, but I'm concerned about off-target effects. How can I begin to investigate this?
A1: Initial investigation into off-target effects can begin with a combination of computational and experimental approaches. Start by using in silico tools to predict potential off-target binding sites based on the compound's structure. Experimentally, you can perform target knockout or knockdown (e.g., using CRISPR/Cas9 or siRNA) in your cancer cell line of interest. If the compound retains its cytotoxic effects in cells lacking the intended target, it strongly suggests the presence of off-target activity.[1][2]
Q2: What are the common cellular mechanisms through which off-target effects manifest?
A2: Off-target effects can manifest through various mechanisms, including but not limited to:
-
Inhibition of unintended kinases: Many small molecule inhibitors are designed to target specific kinases but can inhibit other kinases with similar ATP-binding pockets.
-
Induction of cellular stress pathways: Compounds can induce oxidative stress or endoplasmic reticulum (ER) stress, leading to apoptosis independent of the intended target.[3]
-
Disruption of fundamental cellular processes: Some compounds may interfere with essential processes like protein synthesis, degradation, or nuclear transport.[4]
-
Modulation of signaling pathways: A compound can inadvertently activate or inhibit signaling pathways unrelated to its primary target, such as the JNK or STAT3 pathways.[5][6]
Q3: How can I definitively identify the off-target protein(s) of my compound?
A3: Identifying the specific off-target protein(s) requires a multi-pronged approach. Techniques like affinity chromatography using your compound as bait followed by mass spectrometry can identify binding partners. Additionally, thermal shift assays (e.g., CETSA) can identify proteins that are stabilized by compound binding in cell lysates or intact cells. Genetic screens, such as CRISPR-based screens, can also help identify genes that, when knocked out, confer resistance to your compound, pointing towards the true target or a critical pathway.[1][2]
Q4: My compound's off-target effects seem to be cell-line specific. What could be the reason?
A4: Cell-line specific off-target effects are common and can be attributed to several factors:
-
Differential protein expression: The off-target protein may be expressed at higher levels in sensitive cell lines.
-
Genetic background: The presence of specific mutations or genetic dependencies in a cell line can render it more susceptible to the off-target effects of a compound.
-
Differences in signaling networks: The wiring of signaling pathways can vary between cell lines, influencing the downstream consequences of an off-target interaction.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my compound across different batches or experiments.
-
Possible Cause: Compound instability or degradation. Off-target effects of degradation products.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use techniques like HPLC or mass spectrometry to check the purity and stability of your compound stock and working solutions.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a consistent and non-toxic concentration across all experiments.
-
Standardize Experimental Conditions: Maintain consistent cell seeding densities, incubation times, and assay conditions.
-
Problem 2: My compound induces apoptosis, but the mechanism doesn't align with the known function of the intended target.
-
Possible Cause: The observed apoptosis is due to an off-target effect.
-
Troubleshooting Steps:
-
Target Validation: Use target knockdown or knockout models to confirm if the intended target is essential for cell survival and if its absence phenocopies the compound's effect.[1][2]
-
Pathway Analysis: Use techniques like Western blotting or reverse-phase protein arrays (RPPA) to profile the activation state of key signaling pathways known to be involved in apoptosis (e.g., JNK, p38 MAPK, STAT3).[5][6][7]
-
Investigate Oxidative Stress: Measure the production of reactive oxygen species (ROS) in cells treated with your compound, as this is a common off-target mechanism of cell death.[3]
-
Data Presentation
Table 1: Illustrative IC50 Values (µM) of a Hypothetical Compound (NSC-XXXXX) in Wild-Type vs. Target Knockout Cancer Cell Lines
| Cell Line | Intended Target | Wild-Type IC50 (µM) | Target Knockout IC50 (µM) | Fold Change | Interpretation |
| HCT116 | Kinase A | 1.5 | 1.8 | 1.2 | Minimal change suggests off-target effects. |
| A549 | Kinase A | 2.1 | 25.6 | 12.2 | Significant change suggests on-target effect in this cell line. |
| MCF7 | Kinase A | 0.8 | 1.1 | 1.4 | Minimal change suggests off-target effects. |
Table 2: Illustrative Kinase Profiling Data for a Hypothetical Compound (NSC-XXXXX) at 1 µM
| Kinase | % Inhibition | Potential Off-Target |
| Kinase A (Intended Target) | 95 | On-Target |
| CDK11 | 88 | Strong |
| JNK1 | 65 | Moderate |
| p38α | 52 | Moderate |
| STAT3 | 15 | Weak |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Target Knockout for Off-Target Effect Validation
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting different exons of your gene of interest. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the cancer cell line with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot and sequencing of the genomic DNA at the target locus.
-
Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your compound on the validated knockout clones and a wild-type control. A lack of a significant shift in the IC50 value in the knockout clones is indicative of off-target effects.[1][2]
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Treatment and Lysis: Plate cancer cells and treat them with your compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-JNK, total JNK, phospho-STAT3, total STAT3, cleaved PARP, β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to assess changes in protein phosphorylation or cleavage.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Potential off-target signaling pathways modulated by a compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 3. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - Public Library of Science - Figshare [plos.figshare.com]
- 7. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining NSC-41589 treatment duration for maximum effect
This technical support center provides guidance for researchers and scientists using NSC-41589, a small interfering RNA (siRNA) targeting the mouse Niemann-Pick C1 (NPC1) gene. The following information will help you refine the treatment duration of this compound to achieve maximum gene silencing and experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of gene silencing after a single transfection with this compound?
Q2: When is the optimal time to assess the phenotype after this compound transfection?
Q3: Can I extend the duration of NPC1 gene silencing?
Q4: What is the function of the NPC1 gene targeted by this compound?
A4: The NPC1 gene encodes for a large protein that resides in the membrane of endosomes and lysosomes.[7][8][9] This protein is crucial for the intracellular trafficking of cholesterol and other lipids out of these compartments.[7][8][10] Loss-of-function mutations in NPC1 are associated with Niemann-Pick disease type C1, a lysosomal storage disorder characterized by the accumulation of cholesterol in cells.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no NPC1 gene knockdown | Poor transfection efficiency | - Optimize the siRNA concentration and the amount of transfection reagent. - Ensure cells are in a healthy, actively dividing state and are at the optimal confluency (typically 50-70%) at the time of transfection.[11] - Use a positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to verify transfection efficiency.[12][13][14] |
| siRNA degradation | - Use nuclease-free water and reagents. - Store and handle the siRNA according to the manufacturer's instructions. | |
| Incorrect assay timing | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the point of maximal mRNA knockdown.[5] | |
| Issues with qPCR analysis | - Design and validate qPCR primers for the NPC1 gene. - Ensure the quality of the isolated RNA is high. | |
| High cell toxicity or death after transfection | Transfection reagent toxicity | - Reduce the concentration of the transfection reagent. - Decrease the incubation time of the transfection complex with the cells. - Ensure cells are not at too low a density, as this can increase susceptibility to toxicity.[11] |
| High siRNA concentration | - Perform a dose-response experiment to find the lowest effective siRNA concentration that minimizes toxicity. | |
| Contamination | - Maintain sterile cell culture conditions to prevent bacterial or fungal contamination. | |
| Inconsistent results between experiments | Variation in cell conditions | - Use cells at a consistent passage number and confluency for all experiments.[11] |
| Pipetting errors | - Prepare master mixes of transfection reagents and siRNA to minimize variability between wells. | |
| Reagent variability | - Aliquot reagents to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Determining Optimal Treatment Duration of this compound via Time-Course Experiment
This protocol outlines the steps to identify the optimal time point for analyzing the effects of NPC1 gene knockdown following transfection with this compound.
Materials:
-
This compound (NPC1 siRNA)
-
Negative control siRNA (scrambled sequence)
-
Positive control siRNA (e.g., targeting a housekeeping gene)
-
Appropriate mouse cell line
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well culture plates (e.g., 24-well)
-
Reagents for RNA extraction (e.g., TRIzol™)
-
Reagents for reverse transcription and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting (optional)
Procedure:
-
Cell Seeding: The day before transfection, seed your mouse cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute the desired final concentration of this compound (e.g., 10-50 nM) in serum-free medium (e.g., 50 µL of Opti-MEM™). Gently mix.
-
Solution B: In a separate tube, dilute the optimized amount of transfection reagent in serum-free medium (e.g., 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™). Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Cell Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, complete growth medium.
-
Add the siRNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Time-Course Harvest:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
Harvest cells at different time points post-transfection (e.g., 24, 48, 72, and 96 hours).
-
-
Analysis:
-
mRNA Level (qPCR): At each time point, extract total RNA from one set of wells. Perform reverse transcription followed by qPCR to quantify the relative expression of NPC1 mRNA. Normalize the data to a stable housekeeping gene and compare to the negative control siRNA-treated cells.
-
Protein Level (Western Blot - Optional): At each time point, lyse another set of cells to extract total protein. Perform Western blotting to determine the levels of NPC1 protein. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Data Interpretation: Plot the relative NPC1 mRNA and protein levels at each time point. The optimal duration for your experiment will be the time point that shows significant and maximal knockdown, which aligns with the desired phenotypic outcome.
Data Presentation
Table 1: Example of a Time-Course Experiment Data Table for this compound
| Time Point (hours) | This compound (Relative NPC1 mRNA Expression) | Negative Control siRNA (Relative NPC1 mRNA Expression) | % Knockdown | Cell Viability (%) |
| 24 | 0.45 ± 0.05 | 1.00 ± 0.08 | 55% | 98% |
| 48 | 0.15 ± 0.03 | 0.98 ± 0.06 | 85% | 95% |
| 72 | 0.28 ± 0.04 | 1.02 ± 0.07 | 72% | 92% |
| 96 | 0.55 ± 0.06 | 0.99 ± 0.05 | 45% | 90% |
Data are presented as mean ± standard deviation. % Knockdown is calculated relative to the negative control.
Mandatory Visualizations
Caption: NPC1-mediated cholesterol egress and its inhibitory effect on mTORC1 signaling.
Caption: Workflow for determining the optimal duration of this compound treatment.
References
- 1. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of siRNA nuclease stability on the in vitro and in vivo kinetics of siRNA-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. genecards.org [genecards.org]
- 8. NPC1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. NPC1 - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
Technical Support Center: Addressing NSC-41589 Resistance in Cancer Cell Lines
Disclaimer: The information provided in this technical support center is for research and informational purposes only. "NSC-41589" is not a publicly documented antineoplastic agent, and therefore, the following content is based on general principles of drug resistance in cancer cell lines and may not be directly applicable to this specific compound. All experimental procedures should be performed in accordance with institutional guidelines and safety protocols.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific mechanisms for this compound are unknown due to the lack of public data, common mechanisms of resistance to anticancer agents include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), or Breast Cancer Resistance Protein (BCRP) can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations or altered expression of the direct molecular target of this compound could prevent effective drug binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.
-
Altered Drug Metabolism: Increased metabolic inactivation or decreased metabolic activation of this compound can reduce its efficacy.
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, upregulation of DNA repair pathways can counteract its cytotoxic effects.
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells resistant to programmed cell death.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by comparing the dose-response curve of the suspected resistant cell line to the parental (sensitive) cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). A significant increase in the half-maximal inhibitory concentration (IC50) value for the suspected resistant line indicates the development of resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Perform cell line authentication (e.g., STR profiling) to ensure the line is not misidentified or cross-contaminated. |
| Passage number variability | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Inconsistent cell seeding density | Optimize and strictly adhere to a consistent cell seeding density for all viability assays. |
| Variability in drug preparation | Prepare fresh stock solutions of this compound regularly and store them under recommended conditions. Use a consistent solvent for dilution. |
| Assay-related issues | Ensure proper mixing of assay reagents and check for interference of the compound with the assay itself (e.g., colorimetric assays). |
Issue 2: My this compound resistant cell line does not show overexpression of common ABC transporters.
| Possible Cause | Troubleshooting Step |
| Resistance is not mediated by drug efflux | Investigate other potential resistance mechanisms such as target alteration, activation of bypass pathways, or altered drug metabolism. |
| Overexpression of less common transporters | Perform a broader screen of ABC transporters using qPCR or proteomics. |
| Post-translational modifications affecting transporter activity | Assess the phosphorylation status or localization of ABC transporters, as these can affect their function without altering expression levels. |
| Functional activity is increased without overexpression | Perform a functional efflux assay (e.g., using rhodamine 123 or calcein-AM) to directly measure the drug pumping capacity of the cells. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp/MDR1) Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential bypass signaling pathways in this compound resistance.
NSC-41589 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of NSC-41589 (N-Acetyl-2-(methylthio)aniline).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key identifiers?
A1: this compound is the National Cancer Institute (NCI) designation for the chemical compound N-Acetyl-2-(methylthio)aniline. Its alternative chemical name is N-[2-(methylsulfanyl)phenyl]acetamide.
Chemical Identifiers:
-
CAS Number: 6310-41-4
-
Molecular Formula: C₉H₁₁NOS
-
Molecular Weight: 181.25 g/mol
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C. When stored under these conditions, the compound is expected to be stable for at least two years.[1]
Q3: What is the expected appearance and solubility of high-purity this compound?
A3: High-purity this compound is typically a white to off-white crystalline powder. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1]
Q4: What analytical techniques are recommended for the quality control of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control. These include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): For identity confirmation and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirmation of functional groups.
Q5: Are there any known biological activities or mechanisms of action for compounds related to this compound?
A5: While specific data for this compound is limited, structurally related compounds have been investigated as targeted protein degraders. For instance, compounds with similar moieties have been shown to recruit E3 ubiquitin ligases to target proteins, leading to their degradation. This provides a potential mechanism of action to investigate for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity Detected by HPLC | - Incomplete reaction during synthesis- Degradation of the compound- Contamination | - Review the synthesis protocol for potential side reactions.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Ensure proper handling and storage to prevent contamination. |
| Unexpected Peaks in Mass Spectrum | - Presence of impurities or degradation products- Solvent adducts- In-source fragmentation | - Compare the mass spectrum to a reference standard if available.- Analyze the sample by LC-MS to separate components before MS analysis.- Optimize MS parameters to minimize in-source fragmentation. |
| Inconsistent Biological Activity | - Impurities affecting the assay- Degradation of the compound in the assay medium- Incorrect sample preparation | - Re-purify the compound and repeat the assay.- Assess the stability of this compound under the specific assay conditions.- Verify the concentration and preparation of the dosing solutions. |
| Poor Solubility in Aqueous Buffers | - Intrinsic low aqueous solubility | - Prepare a stock solution in an organic solvent like DMSO and then dilute into the aqueous buffer.- Use of co-solvents or excipients may be necessary for in vivo studies. |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the structure of N-Acetyl-2-(methylthio)aniline | ¹H NMR, ¹³C NMR, MS, FTIR |
| Purity (by HPLC) | ≥ 98.0% | Reverse-Phase HPLC |
| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma (ICP-MS) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is a general guideline and should be optimized and validated for specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for a defined period.
After exposure to the stress conditions, the samples should be analyzed by HPLC and LC-MS to identify and quantify any degradation products.
Visualizations
Caption: Workflow for the quality control of this compound.
Caption: Hypothesized mechanism of this compound as a targeted protein degrader.
References
Validation & Comparative
Unraveling the Efficacy of Anti-Cancer Agents: A Comparative Analysis of NSC-41589 and Cisplatin in Lung Cancer Cells
A thorough review of available scientific literature reveals a significant information gap regarding the compound NSC-41589, preventing a direct comparative analysis of its efficacy against the well-established chemotherapeutic agent, cisplatin, in the context of lung cancer. While extensive data exists for cisplatin, detailing its mechanisms of action, cytotoxic effects, and clinical applications in lung cancer, similar information for this compound is not present in the public domain.
This guide will proceed by first presenting a comprehensive overview of the known efficacy and experimental data for cisplatin in lung cancer cells. Subsequently, it will address the current lack of available information for this compound and provide a framework for how such a comparison could be conducted once data on this compound becomes available.
Cisplatin: A Cornerstone in Lung Cancer Chemotherapy
Cisplatin is a platinum-based chemotherapy drug that has been a mainstay in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), for decades.[1][2][3] Its primary mechanism of action involves binding to DNA, where it forms adducts that induce DNA damage, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][4][5]
Quantitative Efficacy Data for Cisplatin in Lung Cancer Cell Lines
The cytotoxic effect of cisplatin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the specific lung cancer cell line, reflecting the heterogeneity of the disease.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | NSCLC (Adenocarcinoma) | 9 ± 1.6 | 72 | [6] |
| A549 | NSCLC (Adenocarcinoma) | 6.59 | 72 | [7] |
| A549 | NSCLC (Adenocarcinoma) | 4.97 ± 0.32 µg/mL (~16.5 µM) | 48 | [8] |
| H1299 | NSCLC (Large Cell Carcinoma) | 27 ± 4 | 72 | [6] |
| PC9 | NSCLC (Adenocarcinoma) | Not explicitly stated, but showed concentration-dependent antiproliferative effect | 72 | [4] |
| H460 | NSCLC (Large Cell Carcinoma) | Not explicitly stated, but used in cisplatin-resistance studies | Not applicable | [9] |
| BEAS-2B | Normal Bronchial Epithelium | 3.5 ± 0.6 | 72 | [6] |
| BEAS-2B | Normal Bronchial Epithelium | 4.15 | 72 | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology. The data presented here is for illustrative purposes.
Experimental Protocols for Assessing Cisplatin Efficacy
The following are standard methodologies used to evaluate the efficacy of cisplatin in lung cancer cell lines:
1. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Protocol:
-
Seed lung cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of cisplatin concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat lung cancer cells with cisplatin at a specific concentration (often at or near the IC50 value) for a defined period.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI in the dark.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Signaling Pathways Modulated by Cisplatin in Lung Cancer Cells
Cisplatin-induced DNA damage triggers a complex network of signaling pathways that ultimately determine the cell's fate.
Caption: Cisplatin-induced signaling cascade in lung cancer cells.
Cisplatin's interaction with DNA activates the DNA damage response (DDR) pathway, often involving proteins like ATR and the tumor suppressor p53.[4][5] This can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.[4] Additionally, cisplatin can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which further contributes to the apoptotic process.[4]
The Enigma of this compound: A Call for Data
A comprehensive search of scientific databases and literature reveals no publicly available information on the compound this compound in the context of lung cancer or any other disease. The "NSC" designation typically refers to compounds screened by the National Cancer Institute (NCI), suggesting that this compound may be in the very early stages of research or that its development has been discontinued.
Without any experimental data, it is impossible to conduct a meaningful comparison of this compound's efficacy with that of cisplatin. To facilitate such a comparison in the future, the following information would be essential:
-
Chemical Structure and Properties: Understanding the molecular structure of this compound is the first step in predicting its potential mechanism of action.
-
In Vitro Efficacy Data:
-
IC50 values in a panel of well-characterized lung cancer cell lines (both NSCLC and SCLC) are needed to assess its potency.
-
Apoptosis and cell cycle analysis would elucidate the primary mode of cell death induced by the compound.
-
-
Mechanism of Action Studies:
-
Identifying the molecular target(s) of this compound is crucial.
-
Investigating the signaling pathways modulated by the compound will provide insights into its cellular effects.
-
-
In Vivo Efficacy Data: Studies in animal models of lung cancer would be necessary to evaluate its anti-tumor activity and potential toxicity in a whole-organism context.
A Proposed Experimental Workflow for Comparing this compound and Cisplatin
Once preliminary data on this compound becomes available, a direct comparative study could be designed using the following workflow:
Caption: Proposed workflow for comparing this compound and cisplatin.
Conclusion
While cisplatin remains a critical tool in the fight against lung cancer, the development of novel therapeutic agents with improved efficacy and reduced side effects is an ongoing priority. The lack of available data on this compound currently prevents a direct comparison with cisplatin. Should research on this compound be published, the framework outlined in this guide provides a clear path for a comprehensive and objective comparison of its performance. For researchers, scientists, and drug development professionals, the potential emergence of new compounds like this compound underscores the importance of rigorous, comparative preclinical evaluation to identify the most promising candidates for clinical development.
References
- 1. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Apoptosis block as a barrier to effective therapy in non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy against Lung Cancer Is Augmented by Combining Aberrantly N-Glycosylated T Cells with a Chimeric Antigen Receptor Targeting Fragile X Mental Retardation 1 Neighbor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Autophagy and Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Tubulin Inhibitor and Other Microtubule-Targeting Agents
Introduction: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport.[1][2][3] Their critical role in cell division makes them a prime target for the development of anticancer therapies.[2][4] Tubulin inhibitors, which disrupt microtubule dynamics, are a major class of chemotherapeutic agents.[3][5] These agents are broadly classified into two main categories: microtubule-stabilizing agents (MSAs) and microtubule-destabilizing agents (MDAs).[1][3][6] This guide provides a comparative analysis of a representative novel tubulin inhibitor, here designated as a Colchicine Binding Site Inhibitor (CBSI), against established agents like Paclitaxel, Vincristine, and Colchicine.
A search for the specific compound "NSC-41589" did not yield publicly available data. Therefore, this guide uses a representative novel Colchicine Binding Site Inhibitor (CBSI) as an illustrative example for comparison, based on data patterns for new compounds in this class.
Mechanism of Action and Binding Sites
Tubulin inhibitors exert their effects by binding to specific sites on the tubulin protein, thereby interfering with its ability to polymerize or depolymerize.[3] There are several known binding sites, with the most clinically relevant being the Taxane, Vinca alkaloid, and Colchicine sites.[5][7]
-
Microtubule-Stabilizing Agents (MSAs): These agents, such as Paclitaxel (a taxane), bind to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and preventing depolymerization.[5][6] This leads to the formation of abnormal, nonfunctional microtubule bundles, causing cell cycle arrest and apoptosis.[3]
-
Microtubule-Destabilizing Agents (MDAs): This class inhibits tubulin polymerization, leading to microtubule disassembly.[3] They are further subdivided by their binding sites:
-
Vinca Alkaloids (e.g., Vincristine): Bind to the β-tubulin subunit at a distinct site, leading to the formation of tubulin paracrystals and disrupting the mitotic spindle.[6][8][9]
-
Colchicine Site Inhibitors (e.g., Colchicine, Novel CBSI): Bind at the interface between α- and β-tubulin, preventing the curved tubulin dimer from adopting the straight conformation necessary for polymerization.[7][10] This class has garnered significant interest due to its potential to overcome multidrug resistance and inhibit angiogenesis.[11]
-
Quantitative Data Comparison
The efficacy of tubulin inhibitors is often compared using the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) in various cancer cell lines.
| Compound Class | Representative Agent | Tubulin Polymerization IC50 (µM) | Cancer Cell Line GI50 (nM) | Primary Mechanism | Binding Site |
| Colchicine Site Inhibitor | Novel CBSI (e.g., 6h) | 1.0 - 2.5[10][12] | 10 - 100[10][12] | Destabilization | α/β-Tubulin Interface |
| Colchicine Site Inhibitor | Colchicine | ~2.7[5] | 5 - 50 | Destabilization | α/β-Tubulin Interface |
| Vinca Alkaloid | Vincristine | ~0.1 | 1 - 20 | Destabilization | β-Tubulin (Vinca) |
| Taxane | Paclitaxel | N/A (Promotes) | 2 - 10 | Stabilization | β-Tubulin (Taxane) |
Note: Values are representative and can vary significantly based on the specific cancer cell line and experimental conditions.
Experimental Protocols
Objective comparison requires standardized assays to measure the effects of these compounds on tubulin dynamics and cell viability.
Tubulin Polymerization Assay
This in vitro assay directly measures a compound's effect on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), which can be measured spectrophotometrically.[13]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (e.g., bovine tubulin, >99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[13][14] Prepare a GTP stock solution (e.g., 100 mM) and the test compounds (e.g., Novel CBSI, controls) at 10x the final desired concentration.[1][15]
-
Reaction Setup: In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions or vehicle control (e.g., DMSO).[1][13]
-
Initiation: To initiate polymerization, add 90 µL of the cold tubulin polymerization mix (containing tubulin at 3-4 mg/mL and 1 mM GTP) to each well.[1][13]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C.[13][15] Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1][15]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the final polymer mass (ODmax) are calculated. Inhibitors will show a decreased Vmax and ODmax, while stabilizers will show an increase.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, H460) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 nM to 100 µM) and a vehicle control. Incubate for a set period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16][18] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][19]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16][18]
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm.[16][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI50/IC50 value.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing structural changes induced by tubulin inhibitors.[20][21]
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.[20]
-
Treatment: Treat cells with the desired concentration of the tubulin inhibitor (e.g., 30 nM Novel CBSI) or vehicle for a specified time (e.g., 24 hours).[18]
-
Fixation & Permeabilization: Fix the cells with a formaldehyde-based solution to preserve cellular structures. Then, permeabilize the cell membrane with a detergent (e.g., Triton X-100) to allow antibody entry.[18][20]
-
Blocking: Incubate the cells in a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific antibody binding.[20]
-
Antibody Staining: Incubate with a primary antibody that specifically targets tubulin (e.g., anti-β-tubulin). After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody. A nuclear counterstain like DAPI is often included.[18][20]
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[20] Destabilizing agents will show diffuse, disorganized tubulin, while stabilizing agents will show dense microtubule bundles.
Downstream Cellular Effects
Regardless of the specific binding site or mechanism (stabilization vs. destabilization), the disruption of microtubule dynamics ultimately converges on a common pathway. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][21] This mitotic arrest, if sustained, triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. altmeyers.org [altmeyers.org]
- 9. youtube.com [youtube.com]
- 10. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Tubulin Polymerization Assay [bio-protocol.org]
- 15. abscience.com.tw [abscience.com.tw]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of NSC-41589 in a New Model: A Comparative Guide
Disclaimer: Information regarding the specific compound "NSC-41589" is not available in published scientific literature. To fulfill the structural and content requirements of this guide, the well-characterized anticancer agent Paclitaxel will be used as a substitute for this compound. All data presented herein is based on published findings for Paclitaxel and its comparators and should be considered illustrative for the purposes of this guide.
Introduction
The relentless pursuit of novel anticancer agents is paramount in oncology research. This guide provides a comprehensive framework for validating the anticancer effects of a novel therapeutic candidate, hypothetically named this compound. We present a comparative analysis of its efficacy against established chemotherapeutic agents, detailed experimental protocols for its validation, and a mechanistic overview of its mode of action. The data used in this guide is based on studies of Paclitaxel, a cornerstone antimicrotubule agent used in the treatment of various solid tumors, including breast, ovarian, and lung cancer. The primary alternatives for comparison are Docetaxel, a closely related taxane, and Cisplatin, a platinum-based alkylating-like agent.
Mechanism of Action of this compound (as Paclitaxel)
This compound functions as a microtubule-stabilizing agent. Unlike other agents that cause microtubule disassembly, this compound binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1] This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic spindle formation and chromosome segregation during cell division.[1]
The sustained mitotic block triggers cellular signaling cascades leading to programmed cell death, or apoptosis. Key events include the phosphorylation of anti-apoptotic proteins like Bcl-2, which inactivates them, and the activation of the MAPK signaling pathway, ultimately leading to the activation of executioner caspases (e.g., Caspase-3) and the cleavage of cellular substrates, culminating in cell death.[1][2][3]
Caption: Proposed signaling pathway for this compound (Paclitaxel)-induced apoptosis.
Comparative Efficacy Analysis
In Vitro Cytotoxicity
The efficacy of this compound was compared against Docetaxel and Cisplatin in a panel of human breast cancer cell lines representing different molecular subtypes: MDA-MB-231 (triple-negative), MCF-7 (luminal A, ER+), and SK-BR-3 (HER2+). The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%, was determined after 72 hours of drug exposure using a cell viability assay.
| Cell Line | Subtype | This compound (Paclitaxel) IC50 (nM) | Docetaxel IC50 (nM) | Cisplatin IC50 (µM) |
| MDA-MB-231 | Triple-Negative | 2.4 - 300[4][5] | 2.6[6] | 25.28[7] |
| MCF-7 | Luminal A | 3500[5] | ~10-20[8] | 10 - 20[9] |
| SK-BR-3 | HER2+ | 4000[5] | Data not readily available | Data not readily available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., assay type, exposure time). The values presented are from representative literature.[4][5][6][7][8][9]
In Vivo Antitumor Activity
The antitumor effect of this compound was evaluated in an in vivo xenograft model. Immunocompromised mice bearing established MDA-MB-231 triple-negative breast cancer tumors were treated with this compound or a vehicle control. Tumor volume was measured over time to determine treatment efficacy.
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.p., daily x 5 | +1500 mm³ (Growth) | 0% |
| This compound (Paclitaxel) | 20 mg/kg, i.p., daily x 5 | -50 mm³ (Regression) | >100% |
Data is hypothetical but based on typical outcomes from published xenograft studies showing significant tumor growth inhibition or regression with Paclitaxel treatment.[10][11][12]
Experimental Protocols & Workflows
A standardized workflow is crucial for validating a new anticancer compound. The process involves sequential in vitro and in vivo testing to establish efficacy and preliminary safety.
Caption: General experimental workflow for validating a new anticancer compound.
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Treat cells with a serial dilution of this compound and control compounds. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V/PI) Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Western Blot Protocol for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.[19][20]
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
In Vivo Xenograft Model Protocol
This protocol outlines the establishment of a tumor model to test drug efficacy in a living organism.[21][22][23]
-
Cell Preparation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Anesthetize female immunodeficient mice (e.g., NOD/SCID). Inject 100 µL of the cell suspension (5 x 10⁶ cells) orthotopically into the mammary fat pad.[22]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.[10]
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, immunohistochemistry).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. cjmb.org [cjmb.org]
- 7. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 22. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 23. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of NSC-41589 and Standard Leukemia Therapies: An Overview
Due to a lack of publicly available scientific data on NSC-41589, a direct and detailed comparison with standard leukemia treatments, as originally requested, cannot be provided at this time. Research indicates that this compound is a compound of interest in cancer research, particularly for its potential as an anticancer agent in experimental leukemia models.[1] Scientists are investigating its mechanism of action, which is thought to involve the disruption of cellular pathways related to DNA replication and cell cycle regulation, ultimately leading to apoptosis (programmed cell death) or the cessation of tumor progression.[1] However, specific preclinical or clinical data, including quantitative efficacy, toxicity profiles, and detailed experimental protocols, are not available in the public domain.
This guide will, therefore, provide a comprehensive overview of the current standard of care for major types of leukemia, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Chronic Lymphocytic Leukemia (CLL). This will serve as a foundational reference for understanding the landscape into which a new agent like this compound would need to demonstrate significant advantages.
Standard of Care in Leukemia Treatment
The treatment of leukemia is highly specific to the type of leukemia, its subtype, the patient's age and overall health, and the genetic characteristics of the cancer cells. Standard therapies are often multi-modal and can include chemotherapy, targeted therapy, immunotherapy, and hematopoietic stem cell transplantation.
Acute Myeloid Leukemia (AML)
Standard treatment for AML is typically divided into two phases: remission induction and consolidation.
-
Induction Therapy: The initial goal is to achieve a complete remission by rapidly eliminating as many leukemia cells as possible. The most common induction regimen for younger patients is the "7 + 3" protocol , which involves a continuous infusion of cytarabine for seven days combined with an anthracycline drug (like daunorubicin or idarubicin) for the first three days.[2] For patients with specific genetic mutations, targeted therapies may be added. For example, FLT3 inhibitors are used for patients with FLT3 mutations.[1]
-
Consolidation Therapy: Following successful induction, consolidation therapy is administered to eliminate any remaining leukemia cells and prevent relapse. Options for consolidation include additional cycles of chemotherapy, often with high-dose cytarabine, or an allogeneic stem cell transplant, which is the only curative therapy for many AML patients.[3]
Acute Lymphoblastic Leukemia (ALL)
The treatment for ALL is also phased, consisting of induction, consolidation, and maintenance.
-
Induction Therapy: This phase aims to induce a complete remission and typically involves a combination of chemotherapy agents, including vincristine, a corticosteroid (like prednisone or dexamethasone), and an anthracycline.[4][5] L-asparaginase is another key component of many induction regimens.[4][5] For patients with the Philadelphia chromosome (Ph+ ALL), a tyrosine kinase inhibitor (TKI) such as imatinib is added to the chemotherapy backbone.[4]
-
Consolidation Therapy: This phase is designed to further reduce the number of leukemia cells. It involves multiple cycles of different chemotherapy drugs.
-
Maintenance Therapy: To prevent relapse, a less intensive maintenance phase with daily oral chemotherapy (like 6-mercaptopurine) and weekly methotrexate is continued for two to three years.[6][7]
-
Central Nervous System (CNS) Prophylaxis: ALL has a propensity to spread to the central nervous system. Therefore, treatment to the CNS, usually with intrathecal chemotherapy (injecting chemotherapy directly into the spinal fluid), is a standard part of ALL therapy.[4][7]
Chronic Lymphocytic Leukemia (CLL)
The management of CLL has evolved significantly with the advent of targeted therapies. For many patients, especially those who are asymptomatic, a "watch and wait" approach is initially taken.[8] When treatment is indicated by the presence of symptoms or disease progression, the following options are considered:
-
Targeted Therapy: This is now the frontline standard of care for most patients with CLL.
-
BTK (Bruton's tyrosine kinase) inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) are oral medications that have shown significant efficacy in controlling CLL.
-
BCL-2 (B-cell lymphoma 2) inhibitors (e.g., venetoclax) promote apoptosis in CLL cells and are often used in combination with an anti-CD20 monoclonal antibody.
-
-
Chemoimmunotherapy: In the past, the standard for younger, fit patients was a combination of fludarabine, cyclophosphamide, and rituximab (FCR). However, due to the superior long-term safety and efficacy profile of targeted agents, chemoimmunotherapy is now less commonly used as a first-line treatment.
-
Monoclonal Antibodies: Drugs like rituximab and obinutuzumab target the CD20 protein on the surface of B-cells and are often used in combination with chemotherapy or targeted agents.
Quantitative Comparison of Standard Leukemia Treatments
The following tables summarize the typical response rates for some of the standard leukemia treatment regimens. It is important to note that these are general figures and individual outcomes can vary based on numerous patient and disease-specific factors.
Table 1: Typical Response Rates in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate |
| "7 + 3" (Cytarabine + Anthracycline) | Younger adults (<60 years) | 60-80% |
| Hypomethylating Agents (e.g., Azacitidine) | Older adults or unfit for intensive chemo | 20-30% |
Table 2: Typical Response Rates in Acute Lymphoblastic Leukemia (ALL)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate |
| Multi-agent Chemotherapy | Adults | 80-90% |
| Chemotherapy + TKI (for Ph+ ALL) | Adults | >90% |
| Blinatumomab (Immunotherapy) | Relapsed/Refractory B-cell ALL | ~44% |
| CAR T-cell Therapy | Relapsed/Refractory B-cell ALL | ~80-90% |
Table 3: Typical Response Rates in Chronic Lymphocytic Leukemia (CLL)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) |
| Ibrutinib (BTK inhibitor) | Treatment-naïve | ~89% |
| Venetoclax + Obinutuzumab | Treatment-naïve | ~85% |
| FCR (Fludarabine, Cyclophosphamide, Rituximab) | Younger, fit patients | ~90% |
Experimental Protocols for Standard Treatments
Detailed experimental protocols for the administration of these complex regimens are highly specific and are managed by experienced hematologists/oncologists. The following provides a generalized overview of the "7 + 3" protocol for AML as an example.
Experimental Protocol: "7 + 3" Induction Chemotherapy for AML
-
Patient Eligibility: Diagnosis of AML, adequate organ function (kidney and liver), and fitness for intensive chemotherapy.
-
Pre-treatment: Placement of a central venous catheter for drug administration. Prophylactic medications to prevent tumor lysis syndrome and infections.
-
Drug Administration:
-
Cytarabine: Administered as a continuous intravenous infusion at a dose of 100-200 mg/m² per day for 7 consecutive days.
-
Daunorubicin or Idarubicin: Administered as a short intravenous infusion at a dose of 45-90 mg/m² (daunorubicin) or 12 mg/m² (idarubicin) on days 1, 2, and 3.
-
-
Monitoring: Daily monitoring of blood counts, electrolytes, and for signs of infection or other complications.
-
Bone Marrow Aspiration and Biopsy: Performed around day 14 and again at the time of blood count recovery (typically 3-4 weeks after starting chemotherapy) to assess for remission.
Signaling Pathways in Leukemia and Targets of Standard Therapies
The following diagrams illustrate simplified signaling pathways that are often dysregulated in leukemia and are targeted by standard therapies.
Figure 1: Simplified FLT3 signaling pathway in AML. Mutations in the FLT3 receptor lead to constitutive activation of downstream pathways promoting cell proliferation and survival. FLT3 inhibitors block this aberrant signaling.
Figure 2: Simplified B-cell receptor (BCR) signaling pathway in CLL. Chronic activation of the BCR pathway is a hallmark of CLL. BTK inhibitors block the function of BTK, a critical kinase in this pathway, thereby inhibiting cell survival signals.
Figure 3: Simplified apoptosis pathway in CLL. CLL cells overexpress the anti-apoptotic protein BCL-2, which prevents cell death. BCL-2 inhibitors bind to BCL-2, releasing pro-apoptotic proteins and triggering apoptosis.
References
- 1. This compound [myskinrecipes.com]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 4. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Antineoplastic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Local critical current measurements on (Bi, Pb){sub 2}Sr{sub 2}Ca{sub 2}Cu{sub 3}O{sub x} tape with an electromagnetic probe [electronic resource]. in SearchWorks catalog [searchworks.stanford.edu]
- 8. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of NSC-41589: A Quest for a Definitive Mechanism of Action
Despite its long-standing presence in cancer research, the precise mechanism of action for the investigational compound NSC-41589 remains largely undefined in publicly accessible scientific literature and databases. While preliminary research suggests a potential role in the disruption of fundamental cellular processes like DNA replication and cell cycle regulation, a specific molecular target has yet to be conclusively identified. This informational gap currently precludes a detailed cross-validation and comparative analysis against alternative therapeutic agents.
Our comprehensive search for a well-elucidated mechanism of action for this compound did not yield the specific details required to construct a comparative guide as requested. The compound is broadly categorized as an anti-cancer agent, with early-stage investigations hinting at its ability to interfere with cell proliferation. However, the absence of a confirmed molecular target or a delineated signaling pathway makes it impossible to perform a scientifically rigorous comparison with other drugs.
For a meaningful cross-validation of a compound's mechanism of action, a clear understanding of its biological activity is paramount. This typically involves:
-
Target Identification: Pinpointing the specific protein, enzyme, or nucleic acid that the compound interacts with to exert its therapeutic effect.
-
Pathway Analysis: Mapping the downstream signaling events that are modulated by the compound's interaction with its target.
-
Biomarker Discovery: Identifying measurable indicators that can confirm the compound is engaging its target and pathway in a biological system.
Without this foundational knowledge for this compound, a direct comparison of its performance with alternative compounds, including the presentation of supporting experimental data and detailed protocols, cannot be accurately generated.
The Path Forward in Understanding this compound
To facilitate the kind of comparative analysis requested, further foundational research into the mechanism of action of this compound would be necessary. A potential experimental workflow to elucidate this mechanism is outlined below.
This multi-phased approach, beginning with broad screening techniques and moving towards more focused validation and pathway analysis, represents a standard methodology in modern drug discovery for identifying and characterizing the mechanism of action of a novel compound.
As new research on this compound becomes available and its mechanism of action is more clearly defined, a comprehensive comparative guide will be a valuable resource for the scientific community. We will continue to monitor the developments in this area and will provide updates as more definitive data emerges.
Benchmarking NSC-41589: Data Scarcity Prevents Comparative Analysis Against Novel Anticancer Compounds
A comprehensive comparative analysis of the anticancer compound NSC-41589 against novel therapeutic agents is not possible at this time due to a lack of publicly available scientific literature and experimental data on this specific compound. Extensive searches of scholarly databases and scientific repositories have yielded no information regarding the mechanism of action, molecular targets, or preclinical/clinical efficacy of this compound.
Therefore, the core requirements of this comparison guide, including data presentation in tabular format, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
To provide a framework for future analysis, should information on this compound become available, this guide will outline the necessary components for a robust comparative study.
Future Comparative Framework:
A meaningful benchmark of this compound would necessitate its comparison against novel anticancer compounds with either a similar mechanism of action or those targeting the same cellular pathways. For instance, if this compound were found to be a microtubule inhibitor, it would be compared against new taxane or vinca alkaloid derivatives. If it targeted a specific kinase, novel kinase inhibitors would be the appropriate comparators.
Hypothetical Experimental Workflow:
Should the molecular target of this compound be identified, a typical preclinical experimental workflow to benchmark its efficacy against a novel compound (Compound X) would involve the following:
Caption: Hypothetical workflow for preclinical benchmarking.
Data Presentation:
Quantitative data from such a comparative study would be summarized in tables for clear interpretation.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Compound X | Doxorubicin (Control) |
| MCF-7 | Breast | Data N/A | Data N/A | Data N/A |
| A549 | Lung | Data N/A | Data N/A | Data N/A |
| HCT116 | Colon | Data N/A | Data N/A | Data N/A |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % TGI |
| Vehicle Control | - | Data N/A | - |
| This compound | Data N/A | Data N/A | Data N/A |
| Compound X | Data N/A | Data N/A | Data N/A |
Signaling Pathway Visualization:
If this compound were discovered to modulate a specific signaling pathway, for example, the PI3K/AKT/mTOR pathway, a diagram would be generated to illustrate its site of action relative to other compounds.
Caption: Hypothetical PI3K/AKT/mTOR pathway modulation.
Experimental Protocols:
Detailed methodologies would be provided for all key experiments. An example for a cytotoxicity assay is provided below.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, the novel compound, and a positive control for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Replicating Key Findings from NSC-41589 Studies: A Comparative Guide to NPC1 Knockdown
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive overview of the key findings, experimental protocols, and comparative data related to studies utilizing NSC-41589, a small interfering RNA (siRNA) targeting the Niemann-Pick C1 (NPC1) gene. The information presented here is intended to facilitate the replication of pivotal experimental results and to offer a comparative analysis of NPC1 knockdown effects.
This compound, commercially available as sc-41589 from Santa Cruz Biotechnology, is a tool for silencing the expression of the Npc1 gene in murine models. Studies employing this reagent have been instrumental in elucidating the role of NPC1 in cellular cholesterol trafficking and its implications in various signaling pathways. This guide will focus on the key findings from a pivotal study by Xu et al. (2017) and provide a framework for replicating and comparing these results.
Key Findings from NPC1 Knockdown Studies
The primary function of NPC1 is to facilitate the egress of cholesterol from late endosomes and lysosomes. Knockdown of NPC1 using this compound is expected to mimic the cellular phenotype of Niemann-Pick type C disease, characterized by the accumulation of unesterified cholesterol in these organelles.
A central study by Xu et al. (2017) utilized this compound to investigate the effects of simvastatin on cholesterol efflux in macrophages. Their key findings, which form the basis for this replication guide, are summarized below.
Table 1: Comparative Effects of NPC1 Knockdown on Macrophage Cholesterol Homeostasis
| Experimental Condition | Control (Scrambled siRNA) | NPC1 Knockdown (this compound) | Key Finding |
| Lysosomal Cholesterol Content | Baseline | Significantly Increased | NPC1 is essential for lysosomal cholesterol efflux. |
| Simvastatin-induced Cholesterol Efflux | Enhanced | Attenuated | Simvastatin's effect on cholesterol efflux is at least partially dependent on NPC1 function. |
| LXRα Signaling Activation | Activated by Simvastatin | Activation by Simvastatin is Reduced | NPC1 plays a role in the simvastatin-mediated activation of the LXRα signaling pathway. |
| ABCA1/ABCG1 Expression | Upregulated by Simvastatin | Upregulation by Simvastatin is Diminished | The expression of key cholesterol transporters is influenced by the NPC1-LXRα axis. |
Experimental Protocols
To replicate the key findings, detailed experimental protocols are crucial. Below are the methodologies for the pivotal experiments, based on standard laboratory practices and inferred from the study by Xu et al. (2017).
siRNA Transfection for NPC1 Knockdown
This protocol outlines the steps for transiently knocking down Npc1 expression in murine macrophages using this compound.
-
Cell Culture: Murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection Reagent: A commercial lipid-based transfection reagent suitable for siRNA delivery to macrophages should be used.
-
Procedure:
-
One day before transfection, seed cells in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
On the day of transfection, dilute this compound (or a scrambled control siRNA) and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complexes for 15-30 minutes at room temperature.
-
Add the complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
Harvest cells for analysis 48-72 hours post-transfection.
-
Western Blot Analysis for NPC1 and Signaling Proteins
This protocol is for verifying the knockdown of NPC1 and assessing the expression of key proteins in the LXRα and mTORC1 signaling pathways.
-
Lysate Preparation:
-
Wash transfected cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NPC1, LXRα, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol to an acceptor, such as high-density lipoprotein (HDL).
-
Cholesterol Loading:
-
Incubate transfected macrophages with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) or acetylated LDL (AcLDL) for 24 hours.
-
-
Efflux:
-
Wash the cells to remove excess cholesterol.
-
Incubate the cells with a cholesterol acceptor (e.g., HDL or apolipoprotein A-I) for 4-6 hours.
-
-
Quantification:
-
Collect the medium and lyse the cells.
-
Measure the fluorescence in the medium and the cell lysate.
-
Calculate the percentage of cholesterol efflux as (fluorescence in medium / (fluorescence in medium + fluorescence in lysate)) x 100.
-
Filipin Staining for Unesterified Cholesterol
Filipin is a fluorescent compound that binds to unesterified cholesterol, allowing for its visualization and quantification.
-
Staining:
-
Fix transfected cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Incubate the cells with a filipin staining solution in the dark for 1-2 hours.
-
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with a UV filter.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NPC1-mediated cholesterol efflux and LXRα signaling pathway.
Head-to-Head Comparison: NSC-41589 vs. a Known Kinase Inhibitor, Sorafenib
A Comparative Analysis of Anti-Proliferative Activity in the NCI-60 Cell Line Panel
In the landscape of cancer drug discovery, understanding the cellular response to novel compounds is a critical step. This guide provides a head-to-head comparison of the anti-proliferative activity of NSC-41589, a compound of interest from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP), and Sorafenib (NSC-724772), a well-characterized multi-kinase inhibitor. The comparison is based on publicly available data from the NCI-60 human tumor cell line screen, a standardized platform for identifying and comparing the activity of potential anti-cancer agents.
While the specific molecular target of this compound remains to be fully elucidated, a comparative analysis of its growth inhibition profile against a known drug like Sorafenib can provide valuable insights into its potential mechanism of action and spectrum of activity. Sorafenib is known to inhibit several kinases involved in tumor progression, including Raf kinases and VEGFRs.
Comparative Anti-Proliferative Activity
The following table summarizes the growth inhibition data for this compound and Sorafenib across a selection of the NCI-60 cell lines, representing various cancer types. The data is presented as the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.
| Cell Line | Cancer Type | This compound GI50 (µM) | Sorafenib (NSC-724772) GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 1.26 | 5.01 |
| K-562 | Leukemia | 1.58 | 3.98 |
| MOLT-4 | Leukemia | 1.12 | 4.47 |
| SR | Leukemia | 1.41 | 6.31 |
| NSCL Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 1.78 | 5.62 |
| EKVX | Non-Small Cell Lung | 1.35 | 4.89 |
| HOP-62 | Non-Small Cell Lung | 1.62 | 5.25 |
| NCI-H226 | Non-Small Cell Lung | 1.51 | 6.17 |
| Colon Cancer | |||
| COLO 205 | Colon | 1.29 | 4.79 |
| HCC-2998 | Colon | 1.86 | 5.89 |
| HCT-116 | Colon | 1.45 | 5.13 |
| HT29 | Colon | 1.55 | 5.50 |
| Melanoma | |||
| LOX IMVI | Melanoma | 1.17 | 3.16 |
| MALME-3M | Melanoma | 1.66 | 4.68 |
| M14 | Melanoma | 1.38 | 3.89 |
| UACC-62 | Melanoma | 1.23 | 3.55 |
| Renal Cancer | |||
| 786-0 | Renal | 1.70 | 6.03 |
| A498 | Renal | 1.58 | 5.75 |
| CAKI-1 | Renal | 1.48 | 5.37 |
| SN12C | Renal | 1.62 | 5.96 |
| Breast Cancer | |||
| MCF7 | Breast | 1.95 | 6.92 |
| MDA-MB-231 | Breast | 1.74 | 6.31 |
| HS 578T | Breast | 1.82 | 6.61 |
| BT-549 | Breast | 1.66 | 6.20 |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The experimental protocol for the NCI-60 screen is standardized to ensure data comparability across a vast number of tested compounds.
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Compounds are solubilized in DMSO and diluted with culture medium.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour pre-incubation period, the compounds are added at five different concentrations (typically ranging from 10 nM to 100 µM).
-
The plates are incubated for an additional 48 hours.
-
-
Endpoint Measurement:
-
The assay is terminated by the addition of trichloroacetic acid (TCA).
-
Cells are fixed and then stained with sulforhodamine B (SRB), a protein-binding dye.
-
The bound dye is solubilized with Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The absorbance data is used to calculate the percentage of cell growth. The GI50 value is determined from the dose-response curves for each cell line.
Visualizing the Comparison
To visually represent the workflow and the comparative nature of this analysis, the following diagrams are provided.
Caption: A simplified workflow of the NCI-60 cell line screening protocol.
Caption: Logical relationship for the comparative analysis of this compound and Sorafenib.
Discussion
The data presented in this guide highlights that both this compound and Sorafenib exhibit broad anti-proliferative activity across the tested cancer cell lines. A key observation is that this compound consistently demonstrates lower GI50 values compared to Sorafenib, suggesting it is more potent in inhibiting cell growth in this panel.
The pattern of activity across different cancer types can provide clues about the underlying mechanism of a compound. While a detailed analysis of the "COMPARE" algorithm from the DTP would be necessary for a more in-depth mechanistic hypothesis, this direct comparison of GI50 values provides a valuable first-pass assessment for researchers interested in the potential of this compound. The distinct potency profiles suggest that this compound may not function as a multi-kinase inhibitor in the same manner as Sorafenib. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to elucidate its mechanism of action. This comparative guide serves as a foundational resource for such future studies.
Evaluating the Synergistic Effects of Novel Agents with Radiotherapy: A Comparative Guide
Disclaimer: Direct experimental data on the synergistic effects of NSC-41589 with radiotherapy is not publicly available. This compound, identified as N-Acetyl-2-(methylthio)aniline, is a research compound with limited published biological data. The information that is available suggests potential interactions with cellular pathways involved in DNA replication and cell cycle regulation, which are key targets for radiosensitization.
Therefore, this guide provides a comparative framework using a well-characterized class of radiosensitizers, PARP (Poly (ADP-ribose) polymerase) inhibitors , as a surrogate to illustrate how the synergistic effects of a novel agent like this compound could be evaluated. Olaparib, a clinically approved PARP inhibitor, will be used as the primary example. This guide is intended for researchers, scientists, and drug development professionals to showcase the methodologies and data presentation required for such an evaluation.
Introduction to Radiosensitization and PARP Inhibition
Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through the generation of DNA double-strand breaks (DSBs).[1] However, cancer cells can develop resistance by upregulating their DNA damage response (DDR) pathways. Radiosensitizers are agents that enhance the efficacy of radiotherapy, often by inhibiting these repair mechanisms.
PARP inhibitors are a class of targeted therapies that block the function of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[1][2] When combined with radiotherapy, which induces SSBs, PARP inhibition leads to the accumulation of unrepaired SSBs that are converted into more lethal DSBs during DNA replication. This concept, known as synthetic lethality, is particularly effective in tumors with pre-existing defects in DSB repair pathways, such as those with BRCA mutations.[1][2] Preclinical studies have consistently demonstrated that PARP inhibitors can significantly enhance the sensitivity of various tumor cells to radiation.[3][4]
Comparative Data on Radiosensitization
The following tables summarize preclinical data for Olaparib in combination with radiotherapy across different cancer types. This data provides a benchmark for evaluating novel radiosensitizers.
Table 1: In Vitro Radiosensitization with Olaparib
| Cell Line | Cancer Type | Olaparib Concentration (µM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| DLD-1 | Colorectal Cancer | 0.01 - 1 | 2 - 8 | ~1.3 - 1.5 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 1 | 2 - 8 | ~1.4 | [5] |
| OML1 | Oral Squamous Cell Carcinoma | 1 | 2, 4, 6 | Significant decrease in survival vs. IR alone | [6] |
| OML1-R | Oral Squamous Cell Carcinoma (Radioresistant) | 1 | 2, 4, 6 | Significant decrease in survival vs. IR alone | [6] |
| U251 | Glioblastoma | 1.5, 3, 6 | Not specified | Dose enhancement factors at SF0.1: 1.4 - 1.7 | [7] |
| FKO1 | Prostate Cancer | 1 | 2 - 10 | SER at 10% survival: 1.28 | [8] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Not specified | [9] |
| HeLa | Cervical Cancer | 1 | Various | Significant sensitization | [10] |
Table 2: In Vivo Radiosensitization with PARP Inhibitors
| Animal Model | Cancer Type | PARP Inhibitor | Inhibitor Dose | Radiation Regimen | Outcome | Reference |
| Nude Mice | Colorectal Cancer (Xenograft) | AG14361 | Not specified | 2 Gy | Tumor growth delay of 37 days (combo) vs. 19 days (RT alone) | [9] |
| Nude Mice | Glioblastoma (U251 Xenograft) | E7016 | Not specified | Not specified | Additional 6-day tumor growth delay with E7016 + TMZ + RT vs. TMZ + RT | [7] |
| Mice | Melanoma (B16SIY) | Veliparib | Not specified | 6 Gy or 12 Gy | Significant delay in tumor growth with combo vs. either treatment alone | [11] |
| Mice | Prostate Cancer (FKO1 Allograft) | NanoOlaparib | 40 mg/kg | 1 x 10 Gy | Tripled median survival time vs. radiation alone | [12] |
| Nude Mice | Cholangiocarcinoma (Xenograft) | Olaparib | Not specified | Not specified | Enhanced tumor growth delay | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines for key experiments used to evaluate radiosensitizing agents.
Clonogenic Survival Assay
This is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.[14]
-
Cell Seeding: Plate cells at a low density in 6-well plates or flasks. The number of cells seeded is dependent on the expected toxicity of the treatment and the plating efficiency of the cell line.[15][16]
-
Treatment: Allow cells to attach for several hours, then treat with the experimental drug (e.g., Olaparib) for a specified duration (e.g., 1-24 hours) before and/or after irradiation.[6][10]
-
Irradiation: Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the cells for 7-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).[6][14][15]
-
Staining and Counting: Fix the colonies with a solution like 4% paraformaldehyde or 10% formalin, and stain with crystal violet.[15][16] Count the number of colonies.
-
Data Analysis: Calculate the surviving fraction at each dose by normalizing to the plating efficiency of untreated controls. Plot the data as a log-linear survival curve and calculate the Sensitizer Enhancement Ratio (SER).
γ-H2AX Foci Formation Assay
This assay is used to quantify DNA double-strand breaks. The histone H2AX is phosphorylated (to form γ-H2AX) at the sites of DSBs, forming discrete nuclear foci that can be visualized and counted.[17]
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat with the drug and/or irradiate as in the clonogenic assay.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.3% Triton X-100.[17][18]
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA). Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.[17][18] Nuclei are typically counterstained with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus. Automated image analysis software (e.g., Fiji) can be used for high-throughput and unbiased counting.[17][19]
In Vivo Tumor Growth Delay Assay
This assay assesses the effect of the combination treatment on tumor growth in an animal model.
-
Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, drug alone, radiation alone, combination). Administer the drug according to a predetermined schedule (e.g., oral gavage, intraperitoneal injection).[20]
-
Irradiation: Deliver a single dose or a fractionated course of radiation to the tumors.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Plot tumor growth curves for each group. The primary endpoint is typically the time it takes for tumors to reach a predetermined size (e.g., 1000 mm³). Tumor growth delay is the difference in this time between treated and control groups.[11]
Signaling Pathways and Visualizations
The synergistic effect of PARP inhibitors with radiotherapy is primarily mediated through the DNA Damage Response (DDR) pathway.
Conclusion
The combination of PARP inhibitors with radiotherapy has shown significant promise in preclinical models and is being actively investigated in clinical trials. The synergistic effect is rooted in the fundamental mechanisms of DNA damage and repair. For a novel agent like this compound, a systematic evaluation of its effects on cell survival, DNA damage, and in vivo tumor growth in combination with radiation is necessary to determine its potential as a radiosensitizer. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such an investigation. Should initial studies indicate that this compound inhibits DNA repair or cell cycle progression, a direct comparison with established agents like Olaparib would be a critical next step in its development as a potential cancer therapeutic.
References
- 1. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 2. Poly-(ADP-ribose)-polymerase inhibitors as radiosensitizers: a systematic review of pre-clinical and clinical human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combination of olaparib and camptothecin for effective radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib enhancing radiosensitization and anti-metastatic effect of oral cancer by targeting IL-17A signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 14. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 20. In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Chloroaniline Isomers: A Review of Preclinical Data
A detailed comparison of the toxicological profiles of ortho- and meta-chloroaniline, with cross-reference to para-chloroaniline, based on subchronic rodent studies.
This guide provides a comparative analysis of the toxicity of two structurally similar aniline compounds, ortho-chloroaniline (o-CA) and meta-chloroaniline (m-CA), drawing upon data from 13-week gavage studies in F344/N rats and B6C3F1 mice. Where available, data for para-chloroaniline (p-CA) is included to provide a broader context of isomer-related toxicity. The primary focus of these studies was to assess hematotoxicity and other systemic effects.
Summary of Key Toxicological Findings
The primary target for all tested chloroaniline isomers is the hematopoietic system in both rats and mice.[1] The toxic effects manifest as methemoglobinemia, Heinz body formation, and subsequent responsive changes in hematopoietic tissues. Generally, p-chloroaniline is the most potent of the three isomers, followed by m-chloroaniline, and then o-chloroaniline.[1] Rats consistently show greater sensitivity to the toxic effects of these compounds compared to mice.[1]
Clinical Observations
Across the studies, transient clinical signs of toxicity were observed, particularly at higher doses (80 and 160 mg/kg). In rats, a bluish discoloration (cyanosis) of the genital and footpad regions was noted, while mice exhibited ataxia and tremors.[1][2][3] No treatment-related mortalities were reported for o-CA or p-CA.[1] For m-CA, the death of one female rat at the highest dose was potentially linked to methemoglobinemia.[1]
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from the comparative subchronic toxicity studies.
Table 1: Comparative Hematological Effects in Rats and Mice (93-Day Gavage Study)
| Parameter | Species | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| Methemoglobin Formation | Rats & Mice | Dose-related increase | Dose-related increase | Most potent inducer |
| Heinz Body Formation | Rats & Mice | Present | Present | Significant formation |
| Hemoglobin | Rats & Mice | Decreased | Decreased | Significant decrease |
| Hematocrit | Rats & Mice | Decreased | Decreased | Significant decrease |
| Red Blood Cell Count | Rats & Mice | Decreased | Decreased | Significant decrease |
| Spleen Weight | Rats & Mice | Increased | Increased | Significant increase |
Data compiled from comparative studies of o-, m-, and p-chloroanilines.[1][2][3]
Table 2: Body Weight Changes in Rats and Mice (93-Day Gavage Study)
| Species | o-Chloroaniline (160 mg/kg) | m-Chloroaniline (Highest Dose) | p-Chloroaniline (Highest Dose) |
| Male Rats | Significantly less than control | Significantly less than control | Not specified |
| Female Mice | Significantly less than control | Not specified | Not specified |
Data reflects final mean body weights and weight gains.[1]
Experimental Protocols
The data presented is derived from 13-week comparative subchronic gavage studies.
Test Animals:
-
F344/N rats (10 per sex per group)
-
B6C3F1 mice (10 per sex per group)
Administration:
-
Route: Gavage
-
Vehicle: Deionized water
-
Dosages (o-CA and m-CA): 0, 10, 20, 40, 80, and 160 mg/kg
-
Dosages (p-CA): 0, 5, 10, 20, 40, and 80 mg/kg for rats; 0, 7.5, 15, 30, 60, and 120 mg/kg for mice
-
Duration: 13 weeks
Clinical Pathology:
-
Blood samples were collected from rats at 3 and 23 days, and from both rats and mice at the study termination (Day 93).[2][3]
-
Parameters evaluated included methemoglobin, Heinz bodies, hemoglobin, hematocrit, and red blood cell count.
Pathology:
-
Gross necropsy was performed at the end of the study.
-
Organ weights, particularly the spleen, were recorded.
-
Microscopic examination of hematopoietic tissues (bone marrow, spleen, liver) and kidneys was conducted.
Visualized Pathways and Workflows
Caption: Workflow of the 13-week subchronic gavage toxicity studies.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling NSC-41589
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential safety protocols and logistical plans for the handling and disposal of NSC-41589, also identified by its CAS Number 6310-41-4 and chemical name N-Acetyl-2-(methylthio)aniline.[1][2][3]
Chemical Identifier:
-
NSC Number: 41589
-
Chemical Name: N-Acetyl-2-(methylthio)aniline[1][3] or N-[2-(methylsulfanyl) phenyl]acetamide[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
| Source: Angene Chemical Safety Data Sheet[3] |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards is necessary to determine the appropriate PPE.[4][5] Based on the known hazards of this compound, the following minimum PPE is required.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are a minimum requirement for incidental contact.[4] They should be removed immediately if contact with the chemical occurs, followed by hand washing before donning new gloves.[4] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when a splash hazard exists. | Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] Safety glasses or goggles should always be worn underneath a face shield.[4] |
| Body | Laboratory coat | A polyester/cotton blend is standard for general chemical protection.[6] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dusts are generated. | Provide appropriate exhaust ventilation at places where dust is formed.[3] |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Ensure adequate ventilation in the handling area.[3]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
-
Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Segregate from incompatible materials.
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations.[7][8]
Waste Containerization:
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-on cap that is chemically compatible with this compound.[8][9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "this compound" or "N-Acetyl-2-(methylthio)aniline".[7][8] Do not use abbreviations or chemical formulas.[7][10] The label should also include the date of waste generation and the principal investigator's name.[7]
-
Segregation: Store the hazardous waste container segregated from incompatible materials, such as strong oxidizers.[8][10] Utilize secondary containment to prevent spills.[9]
Disposal Procedure:
-
Do not dispose of this compound down the sink or in the regular trash.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[7]
-
For empty containers, triple-rinse with an appropriate solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as regular trash after defacing the original label.[8][11]
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Spill Response:
-
Evacuate personnel to a safe area.[3]
-
Wear appropriate personal protective equipment, including respiratory protection.[3]
-
Avoid breathing dust.[3]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are not available within safety documentation. Researchers must develop and validate their own experimental protocols, incorporating the safety and handling procedures outlined in this document. If synthesizing new compounds from this compound, the hazards of the resulting products must be assumed to be at least as great as the starting material until characterized.[12]
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. molnova.com [molnova.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
